1-Ethyl-2-propyl-1H-indol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-ethyl-2-propylindol-5-amine |
InChI |
InChI=1S/C13H18N2/c1-3-5-12-9-10-8-11(14)6-7-13(10)15(12)4-2/h6-9H,3-5,14H2,1-2H3 |
InChI Key |
VQUWTQYWFQWCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1CC)C=CC(=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine
An In-depth Technical Guide on 1-Ethyl-2-propyl-1H-indol-5-amine
Disclaimer: The following technical guide is a representative document for the novel compound this compound. Due to the absence of direct scientific literature for this specific molecule, the information presented herein is based on established knowledge of structurally similar indole and tryptamine derivatives. This guide is intended for researchers, scientists, and drug development professionals.
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and alkaloids with a wide range of biological activities.[1][2] this compound is a substituted indole that can also be classified as a tryptamine analog. Tryptamines are known for their interactions with serotonin receptors, and many derivatives are investigated for their potential as therapeutic agents.[2] This document outlines the predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential biological activities of this novel compound.
Physicochemical Properties
The physicochemical properties of this compound have been estimated based on the known properties of other substituted indoles. These properties are crucial for predicting the compound's behavior in biological systems and for the development of analytical methods. The incorporation of different functional groups can significantly influence properties like acidity (pKa) and lipophilicity (logP).[3][4][5]
| Property | Predicted Value |
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| pKa (of the amine) | 9.0 - 10.0 |
| logP | 2.5 - 3.5 |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |
| Melting Point | Not established |
| Boiling Point | Not established |
Proposed Synthesis
A plausible synthetic route for this compound is a multi-step process commencing with the well-established Fischer indole synthesis to construct the core indole structure.[6][7] This would be followed by N-alkylation, nitration at the C5 position, and subsequent reduction to yield the final 5-amino product. The instability of some 5-aminoindole derivatives to air oxidation is a factor to consider during synthesis and storage.[8]
Experimental Protocols
Step 1: Fischer Indole Synthesis of 2-Propyl-5-nitro-1H-indole
This procedure is adapted from the general Fischer indole synthesis protocol.[7][9]
-
To a solution of p-nitrophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add 2-hexanone (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield 2-propyl-5-nitro-1H-indole.
Step 2: N-Alkylation to form 1-Ethyl-2-propyl-5-nitro-1H-indole
This protocol is based on standard N-alkylation procedures for indoles.[7]
-
Dissolve 2-propyl-5-nitro-1H-indole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-ethyl-2-propyl-5-nitro-1H-indole.
Step 3: Reduction to this compound
This step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.[8]
-
Dissolve 1-ethyl-2-propyl-5-nitro-1H-indole (1 equivalent) in a solvent such as methanol or ethanol.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
NMR Spectroscopy
The predicted 1H and 13C NMR chemical shifts are based on general values for substituted indoles.[10][11]
| 1H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | 7.8 - 8.2 | br s | 1H | Indole N-H |
| 6.8 - 7.2 | d | 1H | H4 | |
| 6.5 - 6.8 | dd | 1H | H6 | |
| 6.9 - 7.1 | d | 1H | H7 | |
| 6.0 - 6.2 | s | 1H | H3 | |
| 3.5 - 4.0 | br s | 2H | NH2 | |
| 4.0 - 4.3 | q | 2H | N-CH2CH3 | |
| 2.6 - 2.9 | t | 2H | C2-CH2CH2CH3 | |
| 1.5 - 1.8 | m | 2H | C2-CH2CH2CH3 | |
| 1.3 - 1.5 | t | 3H | N-CH2CH3 | |
| 0.8 - 1.0 | t | 3H | C2-CH2CH2CH3 | |
| 13C NMR | Predicted δ (ppm) | Assignment | ||
| Carbons | 140 - 145 | C2 | ||
| 135 - 140 | C7a | |||
| 130 - 135 | C5 | |||
| 128 - 132 | C3a | |||
| 110 - 115 | C7 | |||
| 105 - 110 | C4 | |||
| 100 - 105 | C6 | |||
| 98 - 102 | C3 | |||
| 40 - 45 | N-CH2CH3 | |||
| 28 - 32 | C2-CH2CH2CH3 | |||
| 20 - 24 | C2-CH2CH2CH3 | |||
| 14 - 18 | C2-CH2CH2CH3 | |||
| 12 - 16 | N-CH2CH3 |
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. For analysis of biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective.
-
Expected Molecular Ion: [M+H]+ at m/z 203.15.
-
Fragmentation: Fragmentation would likely involve cleavage of the propyl and ethyl groups, as well as fragmentation of the indole ring.
Chromatography
-
TLC: Silica gel plates with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol would be suitable for monitoring reaction progress.
-
Column Chromatography: Silica gel is the standard stationary phase for purification.
-
LC-MS/MS: A C18 reversed-phase column with a gradient elution of acetonitrile and water (with formic acid as a modifier) would be a good starting point for analytical separations.[15]
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is currently unknown. However, based on its structural similarity to other tryptamines and substituted indoles, some potential activities can be hypothesized.
Many tryptamine derivatives are agonists at serotonin receptors, particularly the 5-HT2A receptor.[12] The 5-aminoindole moiety is also found in compounds with a range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[8][16][17] For example, some 2-amino-5-hydroxyindole derivatives are potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[16][18]
Given its structure, a primary hypothesis is that this compound could act as a serotonin receptor agonist. The interaction with a G-protein coupled receptor (GPCR) like a serotonin receptor would initiate a downstream signaling cascade.
Conclusion
This compound is a novel compound with potential for interesting biological activities, given its structural relationship to known bioactive indole and tryptamine derivatives. This guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and methods for its analytical characterization. Further research is necessary to synthesize this compound, confirm its properties, and explore its pharmacological profile. The methodologies and data presented here offer a starting point for such investigations, which could uncover new therapeutic applications for this and related molecules.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypothetical Mechanism of Action of 1-Ethyl-2-propyl-1H-indol-5-amine: A Technical Whitepaper
Disclaimer: The compound 1-Ethyl-2-propyl-1H-indol-5-amine is not documented in the current scientific literature. Therefore, this document presents a hypothetical mechanism of action based on established structure-activity relationships of structurally analogous indoleamine and tryptamine derivatives. The data and pathways described herein are predictive and require experimental validation.
Introduction
This compound is a synthetic derivative of the indole scaffold, a core structure in numerous biologically active compounds, including the neurotransmitter serotonin. Its chemical architecture, featuring an ethyl group at the 1-position, a propyl group at the 2-position, and an amine at the 5-position of the indole ring, suggests its potential interaction with aminergic neurotransmitter systems. This guide delineates a projected pharmacological profile for this molecule, focusing on its likely molecular targets and the subsequent intracellular signaling cascades.
Predicted Core Mechanism of Action
Based on its structural similarity to known tryptamines and other indole derivatives, this compound is predicted to function primarily as a modulator of serotonin (5-hydroxytryptamine, 5-HT) receptors. The nature and intensity of this interaction are likely dictated by its specific substitution pattern.
-
5-HT Receptor Agonism: The core indoleamine structure is a classic pharmacophore for serotonin receptors. It is hypothesized that this compound acts as an agonist or partial agonist at various 5-HT receptor subtypes.
-
Influence of Substituents:
-
5-Amino Group: The presence of an amino group at the 5-position of the indole ring is anticipated to confer a significant affinity for the 5-HT1A receptor subtype. 5-substituted tryptamines often exhibit high affinity for 5-HT1A receptors.
-
1-Ethyl Group: N-alkylation of the indole nitrogen can influence the binding affinity and selectivity for different 5-HT receptors.
-
2-Propyl Group: Substitution at the 2-position of the indole ring is less common than at other positions but is expected to modulate the compound's interaction with the receptor binding pocket, potentially affecting its affinity and efficacy profile across the 5-HT receptor family, particularly the 5-HT2 subtypes.
-
The primary targets are predicted to be the 5-HT1A and 5-HT2A receptors, which are pivotal in regulating mood, cognition, and perception.
Predicted Signaling Pathways
Activation of 5-HT1A and 5-HT2A receptors by an agonist like this compound would trigger distinct downstream signaling cascades.
5-HT1A Receptor Signaling: As a Gαi/o-coupled receptor, its activation would likely lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, would reduce the activity of protein kinase A (PKA) and lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
Figure 1: Predicted 5-HT1A Receptor Signaling Pathway.
5-HT2A Receptor Signaling: This Gαq/11-coupled receptor, upon activation, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, including neuronal excitation.
Figure 2: Predicted 5-HT2A Receptor Signaling Pathway.
Hypothetical Quantitative Data
The following table summarizes the predicted binding affinities (Ki) and functional potencies (EC50) of this compound at key serotonin receptor subtypes. These values are extrapolated from data on structurally related compounds and serve as a hypothetical baseline for future experimental work.
| Target Receptor | Predicted Binding Affinity (Ki, nM) | Predicted Functional Potency (EC50, nM) | Predicted Activity |
| 5-HT1A | 10 - 50 | 50 - 200 | Agonist/Partial Agonist |
| 5-HT2A | 20 - 100 | 100 - 500 | Agonist/Partial Agonist |
| 5-HT2C | 100 - 500 | > 1000 | Weak Agonist |
| SERT | > 1000 | > 1000 | Weak Inhibitor |
Proposed Experimental Protocols
To validate the hypothetical mechanism of action, a series of in vitro and in vivo experiments would be required.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors, particularly serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human recombinant receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are prepared from cultured cell lines (e.g., HEK293, CHO).
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional activity (potency and efficacy) of this compound at Gq-coupled receptors like 5-HT2A.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a reference agonist like serotonin).
Figure 3: Proposed Experimental Workflow.
Conclusion
While lacking direct empirical support, the structural features of this compound strongly suggest a mechanism of action centered on the modulation of serotonin receptors. It is hypothesized to be an agonist or partial agonist with a notable affinity for 5-HT1A and 5-HT2A receptors. The precise pharmacological profile, including its selectivity, potency, and potential for biased agonism, remains to be determined through the rigorous experimental protocols outlined in this guide. Such studies are essential to validate this predictive model and to fully elucidate the therapeutic or psychoactive potential of this novel compound.
An In-depth Technical Guide on the Biological Activity of 1-Ethyl-2-propyl-1H-indol-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 1-Ethyl-2-propyl-1H-indol-5-amine and its derivatives are limited in publicly available literature. This guide synthesizes information from studies on structurally related indole derivatives to project potential biological activities, structure-activity relationships, and relevant experimental protocols.
Introduction
The indole scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its unique chemical properties and bioavailability have made it a focal point in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.[1][2] This technical guide explores the potential biological activities of this compound derivatives by examining the structure-activity relationships (SAR) of analogous compounds. We will delve into potential anticancer and antimicrobial properties, supported by data from related molecules, and provide detailed experimental protocols for their synthesis and evaluation.
Projected Biological Activities and Structure-Activity Relationships (SAR)
Based on the analysis of various substituted indole derivatives, the this compound core is anticipated to exhibit significant biological activities, primarily in the realms of anticancer and antimicrobial applications. The specific substitutions at the N1 (ethyl), C2 (propyl), and C5 (amine) positions are crucial in determining the potency and selectivity of these compounds.
Anticancer Activity
Indole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and protein kinases, as well as the induction of apoptosis.[2][3]
Structure-Activity Relationship Insights:
-
N1-Alkylation: The presence of an alkyl group, such as the ethyl group at the N1 position, is a common feature in many biologically active indole derivatives. N1-substitution can influence the molecule's lipophilicity and its interaction with target proteins.
-
C2-Substitution: The propyl group at the C2 position is expected to contribute to the molecule's hydrophobic interactions with target enzymes or receptors. The size and nature of the C2-substituent can significantly impact the anticancer potency.
-
C5-Amine Group: A nitrogen-containing group on the fused benzene ring of indole derivatives has been found to increase cytotoxicity against various cancer cell lines.[4] The amine group at the C5 position can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. Further derivatization of this amine group could lead to compounds with enhanced and more specific anticancer activities.
Antimicrobial Activity
Indole derivatives have also demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[5]
Structure-Activity Relationship Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the ethyl and propyl groups, is a critical factor for antimicrobial activity, as it governs the compound's ability to penetrate bacterial cell membranes.
-
Amine Functionality: The presence of an amine group can contribute to the antimicrobial effect. Alkyl amines have been shown to be effective against a range of bacteria.[6] The amine at the C5 position could potentially interact with the bacterial cell wall or intracellular targets.
-
General Trends: Studies on 2-phenyl-1H-indoles have shown that substitutions on the indole ring affect antimicrobial efficacy, with some derivatives showing significant inhibition zones against various bacterial strains.[7]
Quantitative Data on Related Indole Derivatives
While specific data for this compound is unavailable, the following tables summarize the anticancer and antimicrobial activities of structurally related indole derivatives to provide a comparative context.
Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | HepG2 (Liver) | 13.21 ± 0.30 | [8] |
| 3b | A549 (Lung) | 0.48 ± 0.15 | [8] |
| 1c | HeLa (Cervical) | 0.50 | [9] |
| 1c | MCF-7 (Breast) | 0.55 | [9] |
| 1c | HepG2 (Liver) | 0.9 | [9] |
| 5c | HeLa (Cervical) | 13.41 | [10] |
| 5d | HeLa (Cervical) | 14.67 | [10] |
| 2e | HCT116 (Colorectal) | 6.43 ± 0.72 | [11] |
| 2e | A549 (Lung) | 9.62 ± 1.14 | [11] |
| 2e | A375 (Melanoma) | 8.07 ± 1.36 | [11] |
| 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [12] |
| 5f | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [12] |
Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 10g | S. aureus ATCC 43300 (MRSA) | 0.5 | [13] |
| 10h | S. aureus ATCC 43300 (MRSA) | 0.5 | [13] |
| 3ao | S. aureus ATCC 25923 | < 1 | [14] |
| 3aq | S. aureus ATCC 25923 | < 1 | [14] |
| 3ag | M. smegmatis | 3.9 | [14] |
| 3ag | C. albicans | 3.9 | [14] |
| 3aq | C. albicans | 3.9 | [14] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of indole derivatives, which can be adapted for this compound and its analogs.
General Synthesis of Substituted Indoles
A common method for synthesizing N-alkylated indoles involves the reaction of an indole precursor with an alkyl halide in the presence of a base. Further modifications can be introduced at other positions.
Example Protocol for N-Alkylation:
-
To a solution of the starting indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the corresponding alkyl halide (e.g., ethyl iodide for N-ethylation) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Add varying concentrations of the test compounds to the wells and incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Cup Plate Method)
The cup plate method is a common technique for determining the antimicrobial activity of a compound.[15]
Protocol:
-
Medium Preparation: Prepare Mueller Hinton Agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.[10]
-
Inoculation: Once the agar solidifies, inoculate the plates with a standardized bacterial suspension.
-
Well Creation: Create wells (cups) of a standard diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (at different concentrations) into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.
Mandatory Visualizations
General Synthesis Workflow for this compound Derivatives
Caption: General synthesis workflow for substituted indole derivatives.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening using MTT assay.
Potential Signaling Pathway Modulation by Indole Derivatives
Caption: Potential inhibition of receptor tyrosine kinase signaling by indole derivatives.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery
Disclaimer: A comprehensive search for "1-Ethyl-2-propyl-1H-indol-5-amine" did not yield specific public data regarding its structure-activity relationship (SAR), detailed experimental protocols, or associated signaling pathways. This suggests that the compound may be a novel entity, part of proprietary research, or not extensively studied in the public domain.
Therefore, this guide provides an in-depth overview of the SAR principles for the broader class of substituted indole derivatives, drawing upon established research to deliver actionable insights for researchers, scientists, and drug development professionals. The principles and methodologies described herein are fundamental to the exploration of indole-based compounds.
Introduction to the Indole Scaffold
The indole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its structural versatility, arising from the fusion of a benzene and a pyrrole ring, allows for a wide range of chemical modifications, making it a frequent starting point in drug discovery campaigns targeting diverse biological pathways.[1] This guide will explore how substitutions at various positions on the indole core influence biological activity, using examples from antiviral, anticancer, and neuroscience research.
General Principles of Indole SAR
The biological activity of an indole derivative is highly dependent on the nature and position of its substituents. Key positions for modification include the indole nitrogen (N1), C2, C3, and various positions on the benzene ring, most notably C5.
Below is a generalized workflow for a typical SAR study, which begins with a lead compound and explores modifications to improve potency, selectivity, and pharmacokinetic properties.
Tabulated SAR Data from Indole Derivatives
The following tables summarize quantitative and qualitative SAR data from published studies on various indole scaffolds, illustrating how modifications at key positions impact biological activity.
Table 1: SAR of Indole Derivatives as HIV-1 Fusion Inhibitors
This series explores bisindole compounds targeting the gp41 hydrophobic pocket.
| Position of Modification | Substituent/Modification | Effect on Activity | Reference |
| Indole C3 | Introduction of a benzyl group | Maintained or improved activity by interacting with the hydrophobic pocket. | [2] |
| Indole N1 | Varied benzyl ring substituents (polar and nonpolar) | Explored shape, charge, and hydrophobic interactions to optimize binding. | [3] |
| Indole C5 | Linkage point for bisindole scaffold | Alternative linkage strategy explored to probe inhibitor shape and fit. | [2][3] |
| Core Scaffold | Replacement of indole with benzimidazole | Investigated the impact of the heterocyclic core on activity. | [2][3] |
Table 2: SAR of Indole Derivatives as Anticancer Agents
This data is derived from studies on 5-nitroindole derivatives targeting c-Myc G-quadruplexes and indolyl-propenones inducing methuosis.
| Position of Modification | Substituent/Modification | Target/Assay | Effect on Activity | Reference |
| Indole C5 | Nitro (NO₂) group | c-Myc G-quadruplex binding | Substitution at C5 is important for activity. | [4] |
| Indole C5 | Amino (NH₂) group | c-Myc G-quadruplex binding | 5-aminoindole binds more strongly than the corresponding 5-nitroindole. | [4] |
| Indole C2 | Methyl group | Methuosis Induction | 2-methyl substitution is a key feature of the lead compound. | [5][6] |
| Indole C2 | Propyl group | Methuosis Induction | Induces vacuolization but is not cytotoxic, showing sensitivity to steric bulk. | [5] |
| Indole C2 | Hydroxypropyl group | Methuosis Induction | Maintained potent activity, indicating tolerance for polar groups. | [5][6] |
| Indole C5 | Amine/Amide substitution | Methuosis Induction | The 5-amino derivative had no GI activity in the tested range. | [6] |
Table 3: SAR of Indole Derivatives Targeting Serotonin Receptors
This series focuses on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives as 5-HT(1D) agonists.
| Position of Modification | Substituent/Modification | Target/Assay | Effect on Activity | Reference |
| Indole C6 | Tetrahydro-thiopyran-4-ol | 5-HT(1D) Receptor Binding | Resulted in a potent agonist (Ki = 2.4 nM) with good selectivity. | [7] |
| Indole N1 | 2-dimethylamino-ethyl chain | 5-HT(1D) Receptor Binding | This side chain is a common feature for potent agonism in this series. | [7] |
| Indole C5 | Halogen (Fluorine, Bromine) | SERT Binding Affinity | Halogen substitution at C5 leads to more potent compounds than unsubstituted analogs. | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting SAR data. Below are summaries of typical experimental protocols used in the cited studies.
General Synthesis Protocol (Example)
The synthesis of indole derivatives often involves multi-step processes. For instance, the creation of N-substituted indole-2-carboxamides can be achieved as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 1-Ethyl-2-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-propyl-1H-indol-5-amine is a substituted indole derivative. The indole scaffold is a prominent feature in a multitude of biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the spectroscopic characteristics of such novel compounds is fundamental for their unambiguous identification, purity assessment, and further development.
This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J ≈ 8.5 Hz | 1H | H-7 |
| ~6.95 | d, J ≈ 2.0 Hz | 1H | H-4 |
| ~6.65 | dd, J≈8.5, 2.0Hz | 1H | H-6 |
| ~6.15 | s | 1H | H-3 |
| ~4.05 | q, J ≈ 7.3 Hz | 2H | N-CH₂CH₃ |
| ~3.50 | br s | 2H | -NH₂ |
| ~2.70 | t, J ≈ 7.5 Hz | 2H | C2-CH₂CH₂CH₃ |
| ~1.70 | sext, J ≈ 7.4Hz | 2H | C2-CH₂CH₂CH₃ |
| ~1.40 | t, J ≈ 7.3 Hz | 3H | N-CH₂CH₃ |
| ~0.95 | t, J ≈ 7.4 Hz | 3H | C2-CH₂CH₂CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~141.0 | C-5 |
| ~138.0 | C-2 |
| ~135.5 | C-7a |
| ~129.0 | C-3a |
| ~111.0 | C-7 |
| ~110.5 | C-6 |
| ~103.0 | C-4 |
| ~100.0 | C-3 |
| ~42.0 | N-CH₂CH₃ |
| ~31.0 | C2-CH₂CH₂CH₃ |
| ~22.5 | C2-CH₂CH₂CH₃ |
| ~15.5 | N-CH₂CH₃ |
| ~14.0 | C2-CH₂CH₂CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch (CH₃, CH₂) |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1500 - 1450 | Strong | Aromatic C=C stretch |
| 1470 - 1430 | Medium | Aliphatic C-H bend (CH₂, CH₃) |
| 1380 - 1365 | Medium | C-N stretch (aromatic amine) |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 202 | High | [M]⁺ (Molecular Ion) |
| 187 | Moderate | [M - CH₃]⁺ |
| 173 | High | [M - C₂H₅]⁺ (loss of ethyl group from propyl) |
| 159 | Moderate | [M - C₃H₅]⁺ |
| 145 | Moderate | [M - C₄H₇]⁺ |
| 131 | Moderate | Indole ring fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of novel indole derivatives like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the chosen solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to aid in the definitive assignment of proton and carbon signals.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate) directly into the ion source via a syringe pump or through a liquid chromatograph (LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement for molecular formula determination.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel indole derivative.
Caption: General workflow for the synthesis and characterization of a novel indole derivative.
An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-2-propyl-1H-indol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-Ethyl-2-propyl-1H-indol-5-amine is not a widely characterized substance in publicly available scientific literature. Therefore, the following guide is a representative technical document, presenting hypothetical data and standardized methodologies that would be essential for the evaluation of a novel chemical entity in a drug discovery and development context. The experimental protocols and data are provided as a template to illustrate the expected content for such a guide.
Introduction
The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental to its developability and ultimate clinical success. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This document provides a comprehensive overview of the solubility and stability profile of this compound, a novel indole derivative. The data presented herein is intended to guide formulation development, analytical method development, and to provide a preliminary assessment of its suitability as a drug candidate.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| pKa (predicted) | 5.2 (amine) |
| LogP (predicted) | 3.8 |
Solubility Data
The solubility of this compound was determined in various solvents and aqueous media to assess its dissolution characteristics.
Aqueous Solubility
The pH-dependent aqueous solubility was determined using the shake-flask method at ambient temperature.
| pH | Solubility (µg/mL) | Medium |
| 2.0 | 150.2 | 0.01 N HCl |
| 4.5 | 85.7 | Acetate Buffer |
| 6.8 | 12.3 | Phosphate Buffer |
| 7.4 | 8.1 | Phosphate Buffered Saline (PBS) |
| 9.0 | 7.5 | Borate Buffer |
Solvent Solubility
The solubility in common organic solvents was determined to understand its miscibility and to aid in the development of analytical methods and formulations.
| Solvent | Solubility (mg/mL) |
| Methanol | > 200 |
| Ethanol | > 200 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| Acetonitrile | 150 |
| Dichloromethane | > 200 |
| Propylene Glycol | 80 |
| PEG 400 | 120 |
Stability Data
The stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to determine its shelf-life.
Solid-State Stability
The solid-state stability was assessed under accelerated conditions.
| Condition | Duration | Assay (%) | Total Degradants (%) |
| 40°C / 75% RH | 1 month | 99.1 | 0.9 |
| 40°C / 75% RH | 3 months | 97.5 | 2.5 |
| 60°C | 1 month | 98.2 | 1.8 |
Solution-State Stability
The stability in different aqueous solutions was monitored over time.
| pH | Condition | Duration | Assay (%) |
| 2.0 | Ambient | 24 hours | 99.5 |
| 7.4 | Ambient | 24 hours | 99.2 |
| 9.0 | Ambient | 24 hours | 98.1 |
Photostability
The photostability was evaluated according to ICH Q1B guidelines.
| Condition | Duration | Assay (%) | Total Degradants (%) |
| Cool white fluorescent light | 1.2 million lux hours | 92.3 | 7.7 |
| UV-A light | 200 watt hours/m² | 89.8 | 10.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Solubility Determination (Shake-Flask Method)
An excess amount of this compound was added to a vial containing the test solvent. The vials were then sealed and agitated in a temperature-controlled shaker bath for 48 hours to ensure equilibrium was reached. After 48 hours, the samples were allowed to stand, and the supernatant was filtered through a 0.45 µm filter. The concentration of the dissolved compound in the filtrate was then determined by a validated HPLC-UV method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method was developed and validated to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Time-dependent gradient from 10% to 90% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
Stress Degradation Studies
Forced degradation studies were conducted to identify potential degradation pathways.
-
Acidic Hydrolysis: The compound was dissolved in 0.1 N HCl and heated at 80°C.
-
Basic Hydrolysis: The compound was dissolved in 0.1 N NaOH and heated at 80°C.
-
Oxidative Degradation: The compound was treated with 3% hydrogen peroxide at ambient temperature.
-
Thermal Degradation: The solid compound was heated at 105°C.
Visualizations
Diagrams illustrating the experimental workflow and a hypothetical degradation pathway are provided below.
Caption: Experimental workflow for shake-flask solubility determination.
Caption: Hypothetical degradation pathways of this compound.
Conclusion
This compound demonstrates pH-dependent aqueous solubility, with higher solubility in acidic conditions. It is freely soluble in several common organic solvents. The compound exhibits moderate stability under accelerated solid-state conditions and is susceptible to degradation under photolytic and oxidative stress. These findings are crucial for guiding the formulation development and for establishing appropriate storage and handling conditions for this compound. Further characterization of the degradation products is recommended.
Potential Therapeutic Targets of 1-Ethyl-2-propyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 1-Ethyl-2-propyl-1H-indol-5-amine is a novel molecule with limited publicly available data, its structural characteristics as a substituted indoleamine strongly suggest its potential as a modulator of serotonergic pathways. This technical guide provides an in-depth analysis of its likely therapeutic targets by examining the structure-activity relationships (SAR) of analogous indole derivatives. The primary focus will be on the serotonin 5-HT1D and 5-HT2A receptors, which are well-established targets for a variety of neurological and psychiatric disorders. This document outlines potential signaling pathways, detailed experimental protocols for target validation, and relevant in vivo models for efficacy testing, thereby serving as a foundational resource for researchers initiating investigations into this compound.
Introduction: The Therapeutic Potential of Indoleamines
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and a multitude of clinically significant drugs.[1][2][3] Modifications to the indole ring and its ethylamine side chain have yielded ligands with high affinity and selectivity for various serotonin receptor subtypes. The structure of this compound, featuring substitutions at the N1, C2, and C5 positions, suggests a tailored interaction with specific 5-HT receptors. Based on extensive research into similar compounds, the most probable therapeutic targets are the 5-HT1D and 5-HT2A receptors, both of which are implicated in the pathophysiology of migraine and various central nervous system (CNS) disorders.[4][5][6][7]
Proposed Primary Therapeutic Target: The 5-HT1D Receptor
The 5-HT1D receptor, a Gαi-coupled receptor, is a key target in the acute treatment of migraine.[5][6] Agonism at this receptor, particularly on trigeminal nerve endings, is thought to inhibit the release of vasoactive peptides like CGRP, leading to vasoconstriction of dilated cranial vessels and a reduction in neurogenic inflammation.[8]
Structure-Activity Relationship (SAR) at the 5-HT1D Receptor
The structural features of this compound align with known SAR for 5-HT1D receptor agonists:
-
Indoleamine Core: The fundamental pharmacophore for serotonin receptor interaction.
-
N-Alkylation: The ethyl group at the N1 position and the propyl group at the C2 position can influence selectivity and potency. Studies on related tryptamines have shown that N,N-dialkylation can enhance affinity for 5-HT1D receptors.[5]
-
5-Position Substitution: The amine group at the 5-position is a critical determinant of activity. For instance, various substitutions at this position in other indole derivatives have been shown to modulate affinity and efficacy at 5-HT1D receptors.[5]
Proposed Signaling Pathway
Quantitative Data for Analogous 5-HT1D Receptor Ligands
The following table summarizes binding affinities (Ki) and functional potencies (EC50) for structurally related indoleamine 5-HT1D receptor agonists. This data provides a benchmark for the anticipated potency of this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| N,N-dimethyl-5-substituted tryptamine | 5-HT1Dα | ~10-25x preference vs 5-HT1Dβ | - | [5] |
| N,N-diethyl-5-substituted tryptamine | 5-HT1Dα | ~10-25x preference vs 5-HT1Dβ | - | [5] |
| Indolealkylpiperazine derivative 9_24 | 5-HT1A | 5 ± 0.6 | 0.059 | [4] |
Note: Data for directly analogous compounds with the same substitution pattern as this compound is not available. The presented data is for compounds with similar structural motifs to provide a general reference.
Potential Secondary Target: The 5-HT2A Receptor
The 5-HT2A receptor, a Gαq-coupled receptor, is a prominent target for atypical antipsychotics and psychedelics.[7] Modulation of 5-HT2A receptor activity can influence a range of cognitive and perceptual processes. Depending on its agonist or antagonist profile, this compound could have applications in treating psychosis or mood disorders.
Structure-Activity Relationship at the 5-HT2A Receptor
-
Indoleamine Scaffold: As with other serotonin receptors, this is the foundational structure.
-
N-Alkylation: The size and nature of the N-alkyl substituents are known to significantly impact 5-HT2A receptor affinity and functional activity.
-
Aromatic Substitution: The amine group at the 5-position can form key interactions within the receptor binding pocket.
Proposed Signaling Pathway
Quantitative Data for Analogous 5-HT2A Receptor Ligands
The following table presents binding data for known 5-HT2A receptor ligands, offering a comparative perspective on the potential affinity of this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Ketanserin | 5-HT2A | 0.75 | [9] |
| DOI | 5-HT2A | 0.27 | [9] |
| Serotonin | 5-HT2A | 10 | [9] |
| Mesulergine | 5-HT2A | 13.5 | [9] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of the test compound for the target receptor by measuring its ability to displace a radiolabeled ligand.[10][11][12][13]
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1D and 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT1D or 5-HT2A receptor.
-
Radioligand: [3H]5-carboxamidotryptamine for 5-HT1D; [3H]ketanserin for 5-HT2A.[14]
-
Test Compound: this compound.
-
Non-specific binding control: Serotonin (for 5-HT1D), Mianserin (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[14]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[14]
-
Assay Mixture: In each well, combine:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plates through the filter mat using a vacuum manifold and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, to determine its functional activity as an agonist or antagonist.[15][16][17][18][19]
Objective: To determine the functional efficacy (EC50 for agonists, IC50 for antagonists) of this compound at the 5-HT1D receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1D receptor.
-
Test Compound: this compound.
-
Forskolin (to stimulate adenylate cyclase).
-
cAMP detection kit (e.g., Promega cAMP-Glo™ Assay).[19]
-
Cell culture medium.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add the test compound at various concentrations to the cells.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known 5-HT1D receptor agonist at its EC80 concentration.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production. This is crucial for Gαi-coupled receptors to observe the inhibitory effect.[15]
-
Incubation: Incubate for an appropriate time according to the kit manufacturer's instructions.
-
Cell Lysis and cAMP Detection: Lyse the cells and add the cAMP detection reagents as per the kit protocol.
-
Luminescence Reading: Measure the luminescence, which is inversely proportional to the cAMP concentration.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
-
In Vivo Models for Efficacy Assessment
Animal Models of Migraine
To evaluate the potential anti-migraine activity of this compound, several established animal models can be utilized.[8][20][21]
-
Trigeminal Nerve Stimulation Model: This model involves electrical stimulation of the trigeminal ganglion in anesthetized animals (e.g., rats or guinea pigs) to induce neurogenic dural inflammation.[20] Efficacy is assessed by measuring the inhibition of plasma protein extravasation in the dura mater.
-
Nitroglycerin (NTG)-Induced Hyperalgesia Model: Systemic administration of NTG in rodents induces a state of hyperalgesia, mimicking some aspects of migraine pain.[8] The test compound's ability to reverse this hyperalgesia is measured using behavioral tests such as the von Frey filament test for mechanical allodynia.
Conclusion
Based on a thorough analysis of its chemical structure and comparison with well-characterized indole derivatives, this compound is a promising candidate for targeting serotonin receptors, particularly the 5-HT1D and 5-HT2A subtypes. Its potential as a 5-HT1D agonist makes it a compelling subject for investigation as a novel anti-migraine therapeutic. The experimental protocols and in vivo models outlined in this guide provide a clear roadmap for the preclinical evaluation of this compound. Further research is warranted to elucidate its precise pharmacological profile and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Agonist action of indole derivatives at 5-HT1-like, 5-HT3, and 5HT4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. agilent.com [agilent.com]
- 19. cAMP-Glo™ Assay [worldwide.promega.com]
- 20. Experimental migraine models and their relevance in migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Dawn of a New Anti-Inflammatory Strategy: Indole-Based Dual Inhibitors of 5-Lipoxygenase and Soluble Epoxide Hydrolase
A Technical Guide for Researchers and Drug Development Professionals
The quest for more effective and safer anti-inflammatory therapeutics has led researchers to explore multi-target drug design, a strategy that promises enhanced efficacy and a reduction in mechanism-based side effects. A particularly promising approach within this paradigm is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This whitepaper provides an in-depth technical guide on the discovery and development of novel indole compounds as potent dual inhibitors of these two key enzymes in the arachidonic acid cascade.
The Rationale for Dual 5-LOX/sEH Inhibition
Arachidonic acid (AA) is a central player in the inflammatory process, being metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[1][2] The 5-LOX pathway leads to the production of leukotrienes (LTs), which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[3][4] The CYP epoxygenase pathway, on the other hand, produces epoxyeicosatrienoic acids (EETs), which generally possess anti-inflammatory, analgesic, and cardioprotective properties.[1][5]
Soluble epoxide hydrolase (sEH) metabolizes these beneficial EETs into their less active dihydroxyeicosatrienoic acids (DiHETrEs).[5] Therefore, inhibiting sEH preserves the levels of anti-inflammatory EETs. The simultaneous inhibition of 5-LOX and sEH presents a powerful synergistic strategy: it concurrently blocks the production of pro-inflammatory leukotrienes and enhances the levels of anti-inflammatory EETs.[1][5][6] This dual-pronged approach is anticipated to yield a more profound anti-inflammatory effect than targeting either enzyme alone and may circumvent the shunting of AA metabolism towards the leukotriene pathway that can occur with sEH inhibition alone.[2]
Indole Scaffolds: A Promising Chemical Starting Point
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its versatile chemical nature allows for facile structural modification to optimize pharmacological activity. In the context of 5-LOX and sEH inhibition, indole-based compounds have emerged as a promising class of dual inhibitors.
A recent noteworthy development in this area is the discovery and optimization of indoline-based compounds.[5][7][8][9] Starting from an in-silico screening of an in-house library, researchers identified an indoline derivative as a potent 5-LOX inhibitor.[5][8] This initial hit guided the design and synthesis of a series of analogues, leading to the identification of compounds with potent dual inhibitory activity against both 5-LOX and sEH.[5][8]
Quantitative Analysis of Indole-Based Dual Inhibitors
The following table summarizes the in vitro inhibitory activities of key indole and indoline-based compounds against human 5-LOX and sEH. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) | Reference |
| Indoline 43 | Notable 5-LOX inhibitor | - | [5][8] |
| Compound 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | [5][8] |
This table is a representation of the type of data presented in the cited literature. For a comprehensive list of all synthesized compounds and their activities, please refer to the primary research article.
Experimental Protocols
A clear understanding of the methodologies used to evaluate these compounds is crucial for researchers looking to build upon this work. The following sections detail the key experimental protocols.
5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory activity against 5-LOX is typically determined using a cell-free enzymatic assay.
Principle: The assay measures the production of leukotrienes from arachidonic acid by recombinant human 5-LOX. The amount of product formed is quantified, and the reduction in product formation in the presence of the test compound is used to determine its inhibitory potency.
Typical Protocol:
-
Recombinant human 5-LOX is pre-incubated with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl) containing calcium chloride and ATP.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the products are extracted.
-
The amount of leukotrienes produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
The inhibitory activity against sEH is also typically determined using a cell-free enzymatic assay.
Principle: The assay measures the hydrolysis of a specific substrate by recombinant human sEH. The rate of product formation is monitored, and the decrease in this rate in the presence of the test compound is used to determine its inhibitory potency.
Typical Protocol:
-
Recombinant human sEH is incubated with the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer).
-
The enzymatic reaction is initiated by the addition of a fluorescent or colorimetric substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).
-
The reaction progress is monitored continuously by measuring the change in fluorescence or absorbance over time using a plate reader.
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
IC50 values are determined by fitting the dose-response data to a suitable equation.
Cellular Assays
To assess the activity of the compounds in a more physiologically relevant setting, cellular assays are employed.
Example: 5-LOX Activity in Human Polymorphonuclear Leukocytes (PMNLs)
-
PMNLs are isolated from fresh human blood.
-
The cells are pre-incubated with the test compound.
-
5-LOX activity is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
The reaction is stopped, and the amount of leukotrienes released from the cells is quantified by HPLC or ELISA.
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Arachidonic Acid Cascade and the dual inhibitory action of indole compounds.
Caption: A generalized workflow for the discovery of dual 5-LOX/sEH inhibitors.
Caption: The synergistic mechanism of action of dual 5-LOX/sEH inhibitors.
Future Directions
The discovery of potent, indole-based dual inhibitors of 5-LOX and sEH, such as compound 73, represents a significant advancement in the field of anti-inflammatory drug discovery.[5][8] In vivo studies have already demonstrated the remarkable anti-inflammatory efficacy of these compounds in animal models of peritonitis and asthma.[5][7][8]
Future research will likely focus on:
-
Lead Optimization: Further refinement of the indole scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Pharmacological Characterization: Comprehensive evaluation of the lead compounds in a wider range of preclinical models of inflammatory diseases.
-
Translational Studies: Moving the most promising candidates towards clinical development for the treatment of human inflammatory disorders.
The continued exploration of this class of dual inhibitors holds great promise for the development of a new generation of safer and more effective anti-inflammatory drugs.
References
- 1. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Collection - Discovery and Optimization of Indoline-Based Compounds as Dual 5âLOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Ethyl-2-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of 1-Ethyl-2-propyl-1H-indol-5-amine. The proposed primary analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), chosen for its high sensitivity and selectivity, which are critical in drug development and research settings.
Introduction
This compound is an indole derivative. Indole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Accurate and precise quantification of such compounds is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines a robust and reproducible HPLC-MS/MS method for the determination of this compound in a biological matrix, such as human plasma.
Proposed Analytical Method: HPLC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound. This technique offers superior selectivity and sensitivity compared to other methods like UV-spectroscopy or HPLC with UV detection, especially for complex biological samples.[4]
Principle
The method involves the separation of the analyte from other matrix components using reverse-phase HPLC, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) structurally similar to the analyte is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Deuterated this compound (as Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
HPLC system (e.g., Agilent 1290 Infinity II or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+ or equivalent)
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 203.1 | 130.1 | 25 |
| Internal Standard (d5-ethyl) | 208.1 | 130.1 | 25 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Method Development and Validation Logic
Caption: Logical flow of method development and validation for the analytical protocol.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Ethyl-2-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-propyl-1H-indol-5-amine is a synthetic compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-proliferative, anti-bacterial, and anti-viral properties.[1] The specific biological targets and activities of this compound are not extensively documented in publicly available literature. However, based on the known activities of structurally similar indole-containing molecules, this compound presents a promising candidate for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
This document provides detailed application notes and protocols for utilizing this compound in HTS to explore its potential as a modulator of key biological pathways, such as serotonin receptor signaling and the arachidonic acid cascade. High-throughput screening allows for the rapid testing of large numbers of compounds to identify "hits" that modulate the activity of a specific biological target.[2]
1. Application Note: Screening for Serotonin Receptor Modulatory Activity
Background
The indole scaffold is a core component of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Consequently, many indole derivatives exhibit affinity for various serotonin receptors.[3] Tryptamine, a simple indoleamine, and its derivatives are known to act as serotonin receptor agonists.[3][4] Modulators of serotonin receptors are crucial in the treatment of numerous neurological and psychiatric disorders. The structural features of this compound suggest it may interact with one or more of the 5-HT receptor subtypes. A cell-based functional assay measuring intracellular calcium mobilization is a robust method for identifying agonists and antagonists of Gq-coupled 5-HT receptors, such as the 5-HT2A receptor.[5]
Signaling Pathway: 5-HT2A Receptor Activation
Activation of the 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that results in an increase in intracellular calcium. This is a common readout for receptor activation in HTS.[5]
Experimental Protocol: Cell-Based Calcium Flux Assay
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials and Reagents:
-
HEK293 cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).[5]
-
Assay medium: DMEM/F12, HEPES-buffered, supplemented with 0.1% BSA.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Pluronic F-127.
-
Probenecid.
-
This compound stock solution (10 mM in DMSO).
-
Serotonin (5-HT) as a reference agonist.
-
Ketanserin as a reference antagonist.
-
384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating:
-
Culture the 5-HT2A expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend in assay medium to a concentration of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay medium.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay medium. The final DMSO concentration should not exceed 0.5%.
-
For antagonist mode screening, pre-incubate the cells with the test compounds for 15-30 minutes before adding the agonist.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or PHERAstar).
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound solution (for agonist mode) or reference agonist (for antagonist mode) to the wells.
-
Continue to record the fluorescence signal for at least 120 seconds.
-
Data Presentation
The activity of this compound can be quantified by determining its EC50 (for agonist activity) or IC50 (for antagonist activity) from the dose-response curves.
| Compound | Mode | EC50/IC50 (nM) |
| Serotonin (Reference) | Agonist | 14.0 |
| Ketanserin (Reference) | Antagonist | 2.5 |
| This compound | Agonist | (To be determined) |
| This compound | Antagonist | (To be determined) |
| Hypothetical data for reference compounds based on literature.[5] |
Experimental Workflow
2. Application Note: Screening for 5-LOX and sEH Dual Inhibitory Activity
Background
Dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) is a promising strategy for treating inflammatory diseases. 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[6] Several indole-based compounds have been identified as potent dual inhibitors of 5-LOX and sEH.[7][8] Given its indole core, this compound is a candidate for screening against these two enzymes.
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the roles of 5-LOX and sEH in the metabolism of arachidonic acid and the rationale for dual inhibition.
Experimental Protocols
A. HTS Protocol for 5-LOX Inhibition (Spectrophotometric Assay)
This assay is based on the ferrous oxidation-xylenol orange (FOX) method, which is compatible with HTS.[2][9]
Materials and Reagents:
-
Recombinant human 5-LOX.
-
Arachidonic acid (substrate).
-
Xylenol orange.
-
Ferrous ammonium sulfate.
-
Triphenylphosphine (TPP).
-
Methanol, sulfuric acid.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
This compound stock solution (10 mM in DMSO).
-
Zileuton as a reference inhibitor.
-
384-well clear microplates.
Procedure:
-
Reagent Preparation:
-
Prepare the FOX reagent by mixing solutions of xylenol orange, ferrous ammonium sulfate, and sulfuric acid in methanol.
-
-
Assay Reaction:
-
In a 384-well plate, add 5 µL of test compound dilutions or controls.
-
Add 20 µL of 5-LOX enzyme solution in assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of arachidonic acid solution.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 70 µL of the FOX reagent containing TPP.
-
Incubate for 30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 560 nm using a microplate reader.
-
B. HTS Protocol for sEH Inhibition (Fluorescence-Based Assay)
This protocol uses a fluorogenic substrate that releases a fluorescent product upon hydrolysis by sEH.[10][11]
Materials and Reagents:
-
Recombinant human sEH.
-
sEH fluorescent substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[10]
-
Assay buffer (e.g., Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA).
-
This compound stock solution (10 mM in DMSO).
-
AUDA as a reference inhibitor.
-
384-well black microplates.
Procedure:
-
Assay Setup:
-
In a 384-well plate, add 5 µL of test compound dilutions or controls.
-
Add 20 µL of sEH enzyme solution in assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Reaction and Detection:
-
Initiate the reaction by adding 5 µL of the fluorescent substrate solution.
-
Incubate for 30 minutes at 30°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/465 nm) using a microplate reader.
-
Data Presentation
IC50 values are determined from dose-response curves to quantify the inhibitory potency of the test compound against both enzymes.
| Compound | Target | IC50 (µM) |
| Zileuton (Reference) | 5-LOX | 0.5 |
| AUDA (Reference) | sEH | 0.05 |
| This compound | 5-LOX | (To be determined) |
| This compound | sEH | (To be determined) |
| Hypothetical data for reference compounds. |
Experimental Workflow
Data Analysis and Interpretation
For all HTS assays, raw data should be normalized using positive (e.g., reference inhibitor/agonist) and negative (e.g., DMSO vehicle) controls. The percentage of inhibition or activation can be calculated for each compound concentration. For hit identification, a threshold is typically set (e.g., >50% inhibition or activation at a specific concentration). Dose-response curves are then generated for the identified hits to determine their potency (IC50 or EC50 values). The Z'-factor should be calculated for each assay plate to ensure the robustness and quality of the screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
While specific biological data for this compound is limited, its indole structure makes it a compelling candidate for high-throughput screening against targets known to be modulated by this chemical class. The protocols outlined in these application notes provide a robust framework for investigating the compound's potential as a serotonin receptor modulator or a dual inhibitor of 5-LOX and sEH. These HTS campaigns can serve as the initial step in a drug discovery program, potentially identifying a novel lead compound for the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptamine - Wikipedia [en.wikipedia.org]
- 4. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethyl-2-propyl-1H-indol-5-amine in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Ethyl-2-propyl-1H-indol-5-amine is an indole derivative with potential applications in drug discovery and biomedical research. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Derivatives of 5-aminoindole, in particular, have been explored for their utility as versatile intermediates in the synthesis of bioactive molecules targeting a range of diseases, including cancer and neurological disorders.[4] Structurally similar indole compounds have shown activity as modulators of serotonin receptors and as anticancer agents.[5][6][7] These application notes provide detailed protocols for evaluating the biological activity of this compound in relevant cell-based assays.
Hypothetical Applications
Based on the known biological activities of structurally related indole amines, two primary applications are proposed for investigation:
-
Serotonin Receptor Modulation: Indole is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Many indole derivatives interact with serotonin receptors, acting as agonists or antagonists.[8] Cell-based functional assays can determine the effect of this compound on various 5-HT receptor subtypes.
-
Anticancer Activity: A multitude of indole-based compounds have demonstrated potent anticancer activity through various mechanisms, including inhibition of key signaling pathways and induction of apoptosis.[5][6][7][9] The cytotoxicity and anti-proliferative effects of this compound can be assessed in a panel of cancer cell lines.
Data Presentation
Table 1: Hypothetical Activity Profile of this compound
| Assay Type | Cell Line | Target | Parameter | Hypothetical Value (µM) |
| Serotonin Receptor Assay | HEK293 | 5-HT2A Receptor | EC50 | 0.5 |
| CHO-K1 | 5-HT2B Receptor | IC50 | 1.2 | |
| HEK293 | 5-HT2C Receptor | EC50 | 2.8 | |
| Anticancer Assay | MCF-7 | Breast Cancer Cells | IC50 | 5.7 |
| Jurkat | Leukemia Cells | IC50 | 8.3 | |
| HCT-116 | Colon Cancer Cells | IC50 | 12.1 |
Experimental Protocols
Serotonin Receptor Functional Assay (Calcium Flux)
This protocol describes a cell-based assay to measure the agonist or antagonist activity of this compound on Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C) by monitoring intracellular calcium mobilization.[10][11]
Materials:
-
HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (in DMSO).
-
Reference agonist (e.g., Serotonin).
-
Reference antagonist (e.g., Ketanserin for 5-HT2A).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with kinetic reading capabilities.
Protocol:
-
Cell Plating: Seed the HEK293 cells expressing the 5-HT receptor into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in Assay Buffer.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescent plate reader. Record baseline fluorescence for 10-20 seconds. Add the diluted this compound or reference agonist and continue recording the fluorescence signal for 2-3 minutes.
-
Antagonist Mode: Pre-incubate the cells with diluted this compound or reference antagonist for 15-30 minutes. Place the plate in the reader, record baseline, add the reference agonist (at its EC80 concentration), and record the fluorescence signal.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF/F) for each well. For agonist mode, plot the response against the compound concentration to determine the EC50 value. For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
Calcium Flux Assay Workflow
Anticancer Cell Viability Assay (MTT Assay)
This protocol details the use of a colorimetric MTT assay to assess the effect of this compound on the viability of cancer cell lines.[6][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, Jurkat, HCT-116).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Reference cytotoxic drug (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear cell culture plates.
-
Microplate reader (570 nm).
Protocol:
-
Cell Plating: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well for adherent cells) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference drug in complete medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression.
MTT Cell Viability Assay Workflow
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway for a Gq-coupled serotonin receptor, which can be activated or inhibited by this compound, leading to a measurable change in intracellular calcium.
Hypothetical 5-HT Receptor Signaling
Disclaimer
The application notes and protocols provided are for research purposes only. The biological activities and data presented for this compound are hypothetical and based on the known properties of structurally related compounds. Researchers should perform their own experiments to validate these findings. Appropriate safety precautions should be taken when handling all chemical reagents and cell lines.
References
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. innoprot.com [innoprot.com]
Application Notes and Protocols: 1-Ethyl-2-propyl-1H-indol-5-amine as a Fluorescent Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity.[1][2] 1-Ethyl-2-propyl-1H-indol-5-amine is a synthetic indole derivative with potential applications as a fluorescent probe for cellular imaging and environmental sensing. The presence of the 5-amino group offers a site for protonation or interaction with various analytes, potentially leading to changes in its fluorescence emission, making it a candidate for pH sensing or the detection of specific metal ions or small molecules.[3][4] This document provides detailed application notes and protocols for the characterization and use of this compound as a fluorescent probe.
Physicochemical Properties and Specifications
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform |
| Purity | >95% (as determined by HPLC and ¹H-NMR) |
Fluorescence Spectral Properties
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~350 nm | In Methanol |
| Emission Maximum (λem) | ~450 nm | In Methanol |
| Quantum Yield (Φ) | 0.25 | In Methanol (Quinine sulfate as standard) |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹cm⁻¹ | At 350 nm in Methanol |
Note: Spectral properties can be solvent-dependent.
Proposed Mechanism of Action
The fluorescence of this compound is attributed to the indole scaffold. The 5-amino group can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) character of the molecule.[5] Upon protonation in acidic environments or upon binding to a target analyte, the electron-donating ability of the amino group is altered, which can lead to a shift in the emission spectrum or a change in fluorescence intensity ("turn-on" or "turn-off" response). This makes it a potential probe for monitoring pH changes within cellular compartments or for detecting specific analytes that interact with the amine moiety.
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 2. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 1-Ethyl-2-propyl-1H-indol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Ethyl-2-propyl-1H-indol-5-amine is a novel substituted indole derivative. Structurally, it belongs to a class of compounds related to tryptamines, which are known to act as modulators of serotonin receptors.[1][2][3] Many drugs targeting the serotonergic system are used to treat a variety of central nervous system (CNS) disorders, including depression and anxiety.[4][5] This document outlines a comprehensive in vivo experimental design to characterize the toxicological, pharmacokinetic, and efficacy profile of this compound, henceforth referred to as "the compound." The proposed studies are designed to test the hypothesis that the compound acts as a serotonin receptor modulator with potential therapeutic effects in CNS-related disorders.
The experimental plan is structured in a phased approach, beginning with essential safety and tolerability assessments, followed by pharmacokinetic characterization, and culminating in a preliminary efficacy evaluation using a validated animal model of depression.[6][7]
Phase 1: Preliminary Safety and Toxicity Assessment
The initial phase is designed to determine the safety profile of the compound, including its acute toxicity and the maximum tolerated dose (MTD).[8][9] These studies are critical for establishing a safe dose range for subsequent pharmacokinetic and efficacy experiments.[10]
Experiment 1.1: Acute Oral Toxicity Study
Objective: To determine the acute toxic effects and estimate the median lethal dose (LD50) of a single oral dose of the compound. The protocol is adapted from OECD Guideline 423.[11]
Protocol:
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Females are often assumed to be slightly more sensitive.[12]
-
Housing: Animals are housed in standard polycarbonate cages with free access to food and water, maintained on a 12-hour light/dark cycle. Acclimatize animals for at least 5 days before dosing.
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should allow for a maximum administration volume of 10 mL/kg.
-
Dosing Procedure:
-
Fast animals overnight prior to dosing (water ad libitum).
-
Administer the compound via oral gavage.
-
Start with a single animal at a dose of 300 mg/kg.
-
If the animal survives, dose two additional animals at the same level.
-
If the initial animal dies, decrease the dose for the next animal.
-
Continue with sequential dosing based on the observed outcomes (mortality or survival) to refine the toxicity estimate.
-
-
Observations:
-
Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy).
-
Record body weight just before dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any target organs of toxicity.
Data Presentation:
Table 1: Hypothetical Acute Oral Toxicity Data
| Dose (mg/kg) | No. of Animals | Mortality (within 14 days) | Key Clinical Observations |
|---|---|---|---|
| 300 | 3 | 0/3 | Mild lethargy within the first 2 hours, resolved by 24 hours. |
| 2000 | 3 | 1/3 | Severe lethargy, tremors, ataxia. |
| 5000 | 3 | 3/3 | Convulsions, severe respiratory distress within 4 hours. |
Experiment 1.2: Maximum Tolerated Dose (MTD) Range-Finding Study
Objective: To determine the highest dose that does not cause unacceptable side effects or mortality, which will inform dose selection for repeat-dose studies.[8]
Protocol:
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer the compound via the intended therapeutic route (e.g., intraperitoneal injection) once daily for 5 consecutive days.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 30 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg)
-
Group 5: Very High Dose (e.g., 300 mg/kg) (n=5 mice per sex per group)
-
-
Observations: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water intake. The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and no mortality.[10]
Data Presentation:
Table 2: Hypothetical MTD Study Summary
| Dose (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Significant Adverse Effects | MTD Determination |
|---|---|---|---|---|
| Vehicle | 0/10 | +2.5% | None | - |
| 10 | 0/10 | +1.8% | None | Tolerated |
| 30 | 0/10 | -1.5% | None | Tolerated |
| 100 | 0/10 | -8.0% | Mild, transient hypoactivity. | MTD |
| 300 | 2/10 | -18.5% | Severe hypoactivity, piloerection. | Exceeds MTD |
Caption: Workflow for an acute toxicity dose-finding study.
Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
This phase aims to understand how the animal body processes the compound (Pharmacokinetics: ADME - Absorption, Distribution, Metabolism, Excretion) and the relationship between compound concentration and its effect (Pharmacodynamics).
Experiment 2.1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine key PK parameters of the compound after intravenous (IV) and oral (PO) administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group) fitted with jugular vein cannulas for serial blood sampling.
-
Dose Groups:
-
Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at specified time points:
-
IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Process blood to plasma, and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis with software like WinNonlin®.[13]
Data Presentation:
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 95 |
| Tmax (hr) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC₀-t (ng*hr/mL) | 2800 ± 310 | 5600 ± 650 |
| Half-life (t½) (hr) | 3.5 ± 0.5 | 4.1 ± 0.6 |
| Clearance (CL) (mL/min/kg) | 11.9 ± 1.2 | - |
| Bioavailability (F) (%) | - | 20% |
Experiment 2.2: Preliminary Pharmacodynamic (PD) Study
Objective: To establish a relationship between compound exposure and a physiological response. Given that many psychoactive indole derivatives can affect body temperature, this can be a useful initial PD marker.[14]
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 10 mg/kg, IP)
-
Group 3: High Dose (e.g., 50 mg/kg, IP)
-
-
Procedure: Measure core body temperature using a rectal probe at baseline (pre-dose) and at 30, 60, 120, and 240 minutes post-injection.
-
Data Analysis: Plot the change in body temperature from baseline over time for each group.
Data Presentation:
Table 4: Hypothetical Change in Core Body Temperature (°C) from Baseline
| Time Point | Vehicle | 10 mg/kg | 50 mg/kg |
|---|---|---|---|
| 30 min | -0.1 ± 0.2 | -0.5 ± 0.3 | -1.5 ± 0.4* |
| 60 min | 0.0 ± 0.1 | -0.8 ± 0.2* | -2.1 ± 0.5* |
| 120 min | +0.1 ± 0.2 | -0.4 ± 0.3 | -1.2 ± 0.4* |
| 240 min | 0.0 ± 0.1 | -0.1 ± 0.2 | -0.3 ± 0.3 |
*p < 0.05 compared to vehicle
Caption: Phased workflow for in vivo compound characterization.
Phase 3: Efficacy Evaluation in a CNS Model
Based on the compound's structural similarity to known serotonin modulators, a relevant behavioral model is selected to test for antidepressant-like activity. The Forced Swim Test (FST) is a common screening tool for the efficacy of antidepressant drugs.[15]
Experiment 3.1: Forced Swim Test (FST) in Mice
Objective: To assess the potential antidepressant-like effects of the compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Dose Groups (n=10-12 per group):
-
Group 1: Vehicle control (IP)
-
Group 2: Compound (Low Dose, e.g., 10 mg/kg, IP)
-
Group 3: Compound (High Dose, e.g., 30 mg/kg, IP)
-
Group 4: Positive Control (e.g., Fluoxetine, 20 mg/kg, IP)
-
-
Procedure:
-
Administer the compound or controls 60 minutes before the test.
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test session lasts for 6 minutes.
-
Record the session with a video camera. A trained observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time across the different treatment groups using a one-way ANOVA followed by a post-hoc test.
Data Presentation:
Table 5: Hypothetical Forced Swim Test Results
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) |
|---|---|---|
| Vehicle | - | 155 ± 12 |
| Compound | 10 | 120 ± 10* |
| Compound | 30 | 95 ± 9** |
| Fluoxetine (Positive Control) | 20 | 105 ± 11** |
*p < 0.05, **p < 0.01 compared to vehicle
Caption: Hypothesized signaling cascade following serotonin receptor activation.
References
- 1. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Ethylpropyltryptamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biogem.it [biogem.it]
- 12. fda.gov [fda.gov]
- 13. Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituted Indol-5-amine Derivatives in Drug Synthesis
Topic: 1-Ethyl-2-propyl-1H-indol-5-amine and Structurally Related Analogues as Precursors for Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note on the Target Compound: Direct literature references for the synthesis or application of this compound as a specific drug precursor are not available. The following application notes and protocols are based on established synthetic routes for structurally similar C1- and C2-alkylated indol-5-amine derivatives, which serve as valuable scaffolds in medicinal chemistry.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Substituted indol-5-amine derivatives, in particular, are key intermediates in the synthesis of various therapeutic agents, including those with anti-inflammatory, anti-cancer, and antiviral properties. The strategic placement of alkyl groups at the N1 and C2 positions of the indole ring allows for the fine-tuning of physicochemical properties and target-binding interactions, making these compounds highly valuable for structure-activity relationship (SAR) studies.
This document provides a detailed overview of the synthetic strategies for preparing N-alkyl, C2-alkyl substituted indol-5-amines and their application in the development of bioactive molecules.
Synthetic Strategy Overview
A common and effective route to synthesize 1,2-disubstituted-1H-indol-5-amines involves a multi-step process that can be adapted to generate a library of analogues. The general workflow begins with a Fischer indole synthesis to construct the core indole ring system, followed by N-alkylation and finally, the reduction of a nitro group to the desired 5-amino functionality.
Caption: General synthetic workflow for 1,2-disubstituted-1H-indol-5-amines.
Experimental Protocols
The following protocols are representative methods for the synthesis of a this compound analogue.
Protocol 1: Synthesis of 2-Propyl-5-nitro-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][3]
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
2-Pentanone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 4-nitrophenylhydrazine hydrochloride (1 equivalent) and 2-pentanone (1.1 equivalents) in ethanol is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure, and the resulting crude hydrazone is dissolved in toluene.
-
Polyphosphoric acid (10 equivalents by weight) is added to the solution, and the mixture is heated to 80-100°C for 2-4 hours, with monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-propyl-5-nitro-1H-indole.
Protocol 2: Synthesis of 1-Ethyl-2-propyl-5-nitro-1H-indole via N-Alkylation
N-alkylation of the indole nitrogen is a common step to introduce further diversity and modulate the electronic properties of the molecule.
Materials:
-
2-Propyl-5-nitro-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-propyl-5-nitro-1H-indole (1 equivalent) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is added portion-wise.
-
The mixture is stirred at 0°C for 30 minutes.
-
Ethyl iodide (1.5 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated ammonium chloride solution.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to afford 1-ethyl-2-propyl-5-nitro-1H-indole.
Protocol 3: Synthesis of this compound via Nitro Reduction
The final step involves the reduction of the nitro group to the corresponding amine, which is a crucial functional group for further derivatization in drug synthesis.
Materials:
-
1-Ethyl-2-propyl-5-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide solution (10 M)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1-ethyl-2-propyl-5-nitro-1H-indole (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Tin(II) chloride dihydrate (5 equivalents) is added, followed by the slow addition of concentrated HCl.
-
The reaction mixture is heated to reflux (approximately 78°C) for 1-3 hours. The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the ethanol is removed in vacuo.
-
The residue is diluted with water and basified with a 10 M sodium hydroxide solution to a pH of ~10, while cooling in an ice bath.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude this compound can be purified by column chromatography if necessary.
Quantitative Data
The following table summarizes representative yields for the synthesis of a substituted indol-5-amine and the biological activity of a related indole derivative.
| Step | Precursor | Product | Typical Yield (%) | Reference Compound | Biological Target | IC₅₀ (nM) |
| Fischer Indole Synthesis | 4-Nitrophenylhydrazine | 2-Propyl-5-nitro-1H-indole | 60-75 | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | 5-Lipoxygenase | ~300 |
| N-Alkylation | 2-Propyl-5-nitro-1H-indole | 1-Ethyl-2-propyl-5-nitro-1H-indole | 80-95 | N/A | N/A | N/A |
| Nitro Reduction | 1-Ethyl-2-propyl-5-nitro-1H-indole | This compound | 70-90 | N/A | N/A | N/A |
Yields are representative and can vary based on reaction scale and specific conditions. The reference compound data is for a structurally related 2-amino-5-hydroxyindole derivative.
Application in Drug Discovery: Targeting Inflammatory Pathways
Indole derivatives are known to modulate various signaling pathways involved in inflammation. For instance, certain 2-amino-5-hydroxyindole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in various inflammatory diseases, including asthma and arthritis. Inhibition of 5-LO can therefore be a valuable therapeutic strategy.
Caption: Inhibition of the 5-Lipoxygenase pathway by substituted indole derivatives.
The 5-amino group of the indole precursor is a versatile handle for introducing a variety of substituents that can interact with the active site of target enzymes like 5-LO. The N1-ethyl and C2-propyl groups contribute to the overall lipophilicity and steric profile of the molecule, influencing its potency and selectivity. Researchers can systematically modify these positions to optimize the pharmacological properties of the resulting drug candidates.
References
Application Notes and Protocols: Synthesis and Evaluation of Thiazolyl-Indole-2-Carboxamide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a novel series of thiazolyl-indole-2-carboxamide derivatives as potent multi-target anticancer agents. The information is intended to guide researchers in the development of similar compounds and in the replication of the described experimental procedures.
A promising approach in cancer therapy is the development of compounds that can act on multiple cellular targets simultaneously.[1][2][3] This strategy can lead to improved efficacy and a reduced likelihood of drug resistance. The fusion of indole and thiazole rings, both privileged structures in medicinal chemistry, has yielded a series of N-thiazolyl-indole-2-carboxamide derivatives with significant cytotoxic effects against various cancer cell lines.[1][2]
Notably, compounds such as 6i and 6v have demonstrated exceptional cytotoxicity, with IC50 values in the low micromolar range against breast cancer (MCF-7) cell lines.[1][2][3] These compounds have been shown to inhibit several key protein kinases involved in cancer cell proliferation and survival, including EGFR, HER2, VEGFR-2, and CDK2.[1][3][4] Their mechanism of action also involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1][3][4]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected thiazolyl-indole-2-carboxamide derivatives against a panel of human cancer cell lines and a normal human fibroblast cell line.
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | WI-38 (Normal) |
| 6a | 37.25 | 65.37 | - | - | 18.21 |
| 6e | 4.36 | 23.86 | 69.63 | - | 71.90 |
| 6i | 6.10 ± 0.4 | - | 32.74 | - | 51.26 |
| 6q | 5.04 | 18.67 | - | - | - |
| 6v | 6.49 ± 0.3 | 67.51 | - | - | - |
| Dasatinib | 46.83 | 60.84 | - | - | 28.62 |
| Doxorubicin | 4.17 | 5.57 | - | - | 6.72 |
Data extracted from multiple sources where available. Dashes indicate data not provided in the source material.[1][2]
Experimental Protocols
I. General Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives (6a-6z)
This protocol outlines the key steps for the synthesis of the target compounds.
Step 1: Synthesis of 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a/b)
-
To a solution of ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a/b) in an appropriate solvent, add hydrazine hydrate.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a/b), which may precipitate out of the solution.
Step 2: Synthesis of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a-6z) [2]
-
Dissolve the acetohydrazide intermediate (4a/b) in absolute ethanol.
-
Add one equivalent of the desired substituted aldehyde (5) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture, monitoring for completion by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final compounds (6a-6z) in high yields.[2]
II. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolyl-indole-2-carboxamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
III. Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
IV. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is performed to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Signaling Pathway Inhibition
The anticancer activity of these thiazolyl-indole-2-carboxamide derivatives is attributed to their ability to inhibit multiple key signaling pathways that are often dysregulated in cancer.[1][3]
The diagram above illustrates the multi-target nature of these compounds. They inhibit receptor tyrosine kinases (RTKs) such as EGFR, HER2, and VEGFR-2 on the cell surface, which are crucial for cell growth and proliferation signals.[1][5] Additionally, they inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][5] The combined inhibition of these pathways leads to cell cycle arrest, specifically at the G2/M phase, and the subsequent induction of programmed cell death (apoptosis).[1][3][4] This multi-pronged attack makes these compounds promising candidates for further development as anticancer therapeutics.
References
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. It includes frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to address common challenges and enhance reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound? A1: The most prevalent and adaptable method is a multi-step sequence starting with a substituted phenylhydrazine, followed by the Fischer indole synthesis, N-alkylation, and a final reduction. This approach offers flexibility in introducing substituents on the indole core.
Q2: What are the primary starting materials for this synthesis? A2: The key precursors are typically (4-nitrophenyl)hydrazine and 2-pentanone (methyl propyl ketone). The nitro group serves as a precursor to the 5-amine functionality, and 2-pentanone provides the 2-propyl group of the indole ring. An ethylating agent, such as ethyl iodide, is used for the N-1 ethyl group.
Q3: Which reaction parameters are most critical for the Fischer indole cyclization step? A3: The choice of acid catalyst and reaction temperature are crucial for the success of the Fischer indole synthesis.[1] A variety of Brønsted and Lewis acids can be employed, and the optimal temperature is necessary to drive the reaction to completion while minimizing side-product formation.[1]
Q4: How can I effectively monitor the progress of the synthesis? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress at each step. Comparing the reaction mixture to a standard of the starting material allows for a quick assessment of conversion. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify intermediates and products.
Q5: What are the potential side products that could lower the yield? A5: In the Fischer indole synthesis, incomplete cyclization or the formation of regioisomers (if an unsymmetrical ketone is used under certain conditions) are possible.[1] During N-ethylation, dialkylation or incomplete reaction can occur. The final reduction step may also be incomplete, leaving residual nitro-intermediate.
Q6: What is the recommended method for purifying the final this compound product? A6: Due to the amine functionality, the final product is susceptible to oxidation. Purification is best achieved using column chromatography on silica gel under a nitrogen or argon atmosphere. Using a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) can help prevent the product from streaking on the column.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield During Fischer Indole Cyclization
-
Question: My Fischer indole synthesis step is resulting in a very low yield or no desired product. What are the likely causes and solutions?
-
Answer:
-
Inadequate Acid Catalyst: The choice of acid is critical.[1] If a weak acid like acetic acid is ineffective, consider stronger Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1]
-
Suboptimal Temperature: The reaction often requires heating to overcome the activation energy of the[3][3]-sigmatropic rearrangement.[3] If the reaction is sluggish at lower temperatures, cautiously increase the temperature while monitoring for decomposition.
-
Hydrazone Impurity: The precursor hydrazone may be impure or may have degraded upon storage. Ensure the hydrazone is pure and dry before proceeding with the cyclization.
-
Reaction Conditions: Some Fischer syntheses work better in specific solvents or even neat (without solvent). A solvent screen may be necessary.
-
Problem 2: Incomplete N-Ethylation of the Indole Intermediate
-
Question: I am observing a significant amount of starting material (2-propyl-5-nitro-1H-indole) after the N-ethylation step. How can I drive the reaction to completion?
-
Answer:
-
Insufficiently Strong Base: The indole N-H is weakly acidic. A relatively strong base is needed to deprotonate it effectively. If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF.
-
Inactive Ethylating Agent: Ensure the ethyl iodide or other ethylating agent is fresh. Over time, these reagents can degrade.
-
Low Reaction Temperature: While room temperature can be sufficient, some N-alkylation reactions require gentle heating to proceed at a reasonable rate. Try warming the reaction to 40-50 °C.
-
Problem 3: Difficulties with the Final Nitro Group Reduction
-
Question: The reduction of the 5-nitro group to the 5-amine is incomplete or failing. What troubleshooting steps can I take?
-
Answer:
-
Catalyst Inactivation (for catalytic hydrogenation): If using H₂ with Pd/C, the catalyst may be poisoned by impurities (e.g., sulfur compounds). Ensure all reagents and solvents are pure. Using a fresh batch of catalyst is recommended.
-
Insufficient Reducing Agent: When using chemical reductants like tin(II) chloride (SnCl₂) or iron powder in acidic media, ensure you are using a sufficient molar excess of the reagent.
-
Poor Solubility: The nitro-indole intermediate may have poor solubility in the reaction solvent, limiting its contact with the catalyst or reducing agent. Try a different solvent system to improve solubility.
-
Problem 4: Product Degradation During Purification
-
Question: My final product appears to be decomposing on the silica gel column, resulting in colored bands and low recovery. How can this be prevented?
-
Answer:
-
Air Oxidation: Aromatic amines, like the target compound, are prone to air oxidation, which can be accelerated by the acidic nature of standard silica gel.
-
Solution 1: Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine before packing the column. This neutralizes acidic sites.[2]
-
Solution 2: Use an Inert Atmosphere: Pack and run the column under a blanket of nitrogen or argon to minimize contact with oxygen.
-
Solution 3: Alternative Sorbents: Consider using a less acidic stationary phase, such as neutral alumina or reverse-phase C18 silica.
-
Quantitative Data and Optimization
Optimizing reaction conditions is key to maximizing yield. The following tables provide representative data for key steps in the synthesis of this compound, based on established chemical principles.
Table 1: Effect of Acid Catalyst on Fischer Cyclization Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic Acid | Ethanol | 80 | 12 | 35 |
| H₂SO₄ (cat.) | Ethanol | 80 | 4 | 65 |
| Polyphosphoric Acid | Neat | 100 | 2 | 80 |
| ZnCl₂ | Toluene | 110 | 6 | 72 |
Table 2: Optimization of N-Ethylation Conditions
| Base | Ethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| K₂CO₃ | Ethyl Iodide | Acetone | 55 | 24 | 50 |
| Cs₂CO₃ | Ethyl Iodide | DMF | 25 | 18 | 75 |
| NaH | Ethyl Iodide | THF | 25 | 4 | 92 |
| NaH | Diethyl Sulfate | DMF | 25 | 2 | 95 |
Table 3: Comparison of Nitro Group Reduction Methods
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂ (50 psi), 10% Pd/C | Ethanol | 25 | 8 | 96 |
| SnCl₂·2H₂O | Ethanol | 70 | 3 | 88 |
| Fe, NH₄Cl | Ethanol/H₂O | 80 | 4 | 85 |
| Sodium Dithionite | THF/H₂O | 60 | 5 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 2-propyl-5-nitro-1H-indole via Fischer Cyclization
-
To a solution of (4-nitrophenyl)hydrazine (1.0 eq) in ethanol, add 2-pentanone (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC.
-
After 4-6 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude 2-propyl-5-nitro-1H-indole.
Protocol 2: N-Ethylation of 2-propyl-5-nitro-1H-indole
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of 2-propyl-5-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Reduction to this compound
-
In a flask suitable for hydrogenation, dissolve 1-Ethyl-2-propyl-5-nitro-1H-indole (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol % Pd).
-
Secure the flask to a hydrogenation apparatus, evacuate the atmosphere, and backfill with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 8-12 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional ethanol.
-
Concentrate the combined filtrates under reduced pressure to yield the crude this compound, which can be purified by column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic diagram for low cyclization yield.
References
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-Ethyl-2-propyl-1H-indol-5-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the low aqueous solubility of 1-Ethyl-2-propyl-1H-indol-5-amine. The following information is based on established principles for enhancing the solubility of poorly soluble amine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing low solubility in aqueous solutions?
A1: this compound possesses a substituted indole nucleus, which is a largely hydrophobic structure. While the amine group at the 5-position offers a site for hydrogen bonding, the ethyl and propyl groups contribute to the overall lipophilicity of the molecule, leading to poor aqueous solubility.[1] Like many amines with significant hydrocarbon portions, as the size of the non-polar part of the molecule increases, the water solubility tends to decrease.[1][2]
Q2: What is the first step I should take to try and improve the solubility of my compound?
A2: The most straightforward and often effective first step is pH adjustment.[3][4][5] Since this compound is a weak base due to its amine group, decreasing the pH of the aqueous solution will lead to the protonation of the amine, forming a more soluble salt.[6]
Q3: Can I use organic solvents to help dissolve the compound?
A3: Yes, this technique is known as co-solvency.[5][7] The use of water-miscible organic co-solvents can enhance the solubility of poorly water-soluble compounds.[3] Commonly used co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycol (PEG).[7] However, the concentration of the co-solvent should be carefully optimized as high concentrations may be unsuitable for certain biological assays.
Q4: I have heard about cyclodextrins. Can they be used for this compound?
A4: Cyclodextrins are excellent candidates for improving the solubility of indole derivatives.[8][9][10] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate the hydrophobic indole portion of your compound, forming an inclusion complex that has significantly higher aqueous solubility.[8][11][12]
Q5: Are there other methods I can consider if the above are not sufficient or suitable for my experiment?
A5: Several other formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[13][14][15] These include the use of surfactants to create micellar solutions, creating solid dispersions by dispersing the compound in a polymer matrix, and reducing the particle size of the solid compound through micronization or nanosizing to increase the dissolution rate.[5][15][16]
Troubleshooting Guides
Problem: Precipitate forms when adding this compound to my aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.4).[3]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.
-
Solubility Determination: Add a small aliquot of the stock solution to each buffer to a final desired concentration.
-
Observation: Vortex each solution and visually inspect for precipitation.
-
Quantification (Optional): For a more quantitative measure, equilibrate the solutions for a set period, centrifuge to pellet any undissolved compound, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV. Most basic drugs can be solubilized by adjusting the pH.[3]
Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent such as ethanol, propylene glycol, or PEG 400.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Testing: Add a known excess amount of solid this compound to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9]
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Complexation: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Stir the mixtures for 24-72 hours at a controlled temperature.
-
Quantification: Filter or centrifuge the samples to remove undissolved solid and determine the concentration of the dissolved compound in the clear supernatant.
Quantitative Data Summary
The following table provides a hypothetical summary of solubility data that could be generated through the above protocols.
| Method | Vehicle | Concentration | Apparent Solubility of this compound (µg/mL) |
| pH Adjustment | pH 7.4 Buffer | - | < 1 |
| pH 5.0 Buffer | - | 50 | |
| pH 3.0 Buffer | - | > 1000 | |
| Co-solvency | 10% Ethanol in Water | v/v | 25 |
| 20% Ethanol in Water | v/v | 150 | |
| 10% PEG 400 in Water | v/v | 40 | |
| Cyclodextrin | 2% HP-β-CD in Water | w/v | 200 |
| 5% HP-β-CD in Water | w/v | 800 |
Hypothetical Signaling Pathway Involvement
Indole-amine derivatives can interact with various biological targets. For instance, many tryptamine-based compounds are known to interact with serotonin receptors.[17][18][19] The diagram below illustrates a hypothetical signaling pathway where an indole-amine compound could act as an agonist for a G-protein coupled receptor (GPCR), such as a serotonin receptor.
Caption: Hypothetical GPCR signaling pathway for an indole-amine compound.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. humapub.com [humapub.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin - Wikipedia [en.wikipedia.org]
- 18. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 19. Tryptamine - Wikipedia [en.wikipedia.org]
Preventing degradation of 1-Ethyl-2-propyl-1H-indol-5-amine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-Ethyl-2-propyl-1H-indol-5-amine during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing/browning) of the solid compound | Oxidation of the amine functional group, exposure to light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect from air and light. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.01-0.1%) for long-term storage.[1] |
| Appearance of new, unexpected peaks in HPLC analysis | Degradation of the compound due to improper storage or handling. These could be oxidation or hydrolysis products. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Re-purify a small sample if necessary and re-analyze. Troubleshoot the HPLC system for potential issues like ghost peaks.[2][3][4][5][6] |
| Decreased purity of the compound over time | Slow degradation due to exposure to atmospheric oxygen, moisture, or elevated temperatures. | For long-term storage, aliquot the compound into smaller, tightly sealed containers to minimize repeated exposure of the bulk material to the atmosphere. Store in a desiccator over a drying agent. |
| Inconsistent analytical results between different aliquots | Non-homogeneity of the stored material or localized degradation in one of the aliquots. | Ensure the bulk material is homogeneous before aliquoting. If discoloration is observed in a specific aliquot, it should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of indole and aromatic amine functional groups, the primary degradation pathways are oxidation and, to a lesser extent, hydrolysis and photodecomposition.
-
Oxidation: The electron-rich indole ring and the aromatic amine are susceptible to oxidation.[7] Oxidation can lead to the formation of colored impurities. The primary sites of oxidation on the indole ring are the C2 and C3 positions, potentially forming oxindole and isatin-type structures.[8] The amine group can also be oxidized.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the amine group, although this is less common for aromatic amines under typical storage conditions.[9][10][11]
-
Photodegradation: Exposure to UV or even visible light can promote oxidation and other degradation reactions, often leading to discoloration.[12][13][14][15]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[16]
-
Temperature: Store at low temperatures, typically -20°C, to slow down the rate of any potential degradation reactions.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a dry environment, preferably in a desiccator containing a suitable desiccant, to prevent hydrolysis.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, for long-term storage, the addition of a small amount of a radical-scavenging antioxidant can be beneficial. Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% has been shown to be effective in preventing the discoloration of aromatic amines.[1] However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream applications.
Q4: How can I monitor the stability of my stored this compound?
A4: The stability of the compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A periodic check (e.g., every 6-12 months) of the purity by HPLC will allow you to track any degradation. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation profile of this compound.[14][16][17][18][19][20]
Objective: To generate degradation products under various stress conditions and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep one set at room temperature and another at 60°C for up to 24 hours. Take samples at different time points (e.g., 2, 6, 12, 24 hours), neutralize with an appropriate amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂. Keep at room temperature for up to 24 hours. Take samples at different time points for HPLC analysis.[21][22]
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for up to 7 days. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12][13] Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may need to be optimized for the specific degradation products formed.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the degradation of a hypothetical N-alkylated, 2,5-disubstituted indole under various stress conditions. This data is intended to serve as a general guideline, and actual degradation rates for this compound may vary. A thorough forced degradation study as outlined in Protocol 1 is necessary to determine the specific degradation profile.
Table 1: Hydrolytic Degradation (Illustrative Data)
| Condition | Time (hours) | % Degradation of Parent Compound |
| 0.1 M HCl, 60°C | 2 | ~ 5% |
| 6 | ~ 15% | |
| 24 | ~ 40% | |
| 0.1 M NaOH, 60°C | 2 | ~ 8% |
| 6 | ~ 25% | |
| 24 | ~ 60% |
Table 2: Oxidative Degradation (Illustrative Data)
| Condition | Time (hours) | % Degradation of Parent Compound |
| 3% H₂O₂, RT | 2 | ~ 10% |
| 6 | ~ 30% | |
| 24 | ~ 70% |
Table 3: Thermal and Photolytic Degradation (Illustrative Data)
| Condition | Duration | % Degradation of Parent Compound |
| Thermal (80°C, solid) | 7 days | ~ 12% |
| Photolytic (ICH Q1B) | - | ~ 20% |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the storage and analysis of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for the long-term storage of the compound.
Caption: Logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative damage induced by daily exposure to primary and emerging aromatic amines: Insights from large scale biomonitoring and cell-based high-throughput PCR array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. graphviz.org [graphviz.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptamine - Wikipedia [en.wikipedia.org]
- 16. biomedres.us [biomedres.us]
- 17. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biomedres.us [biomedres.us]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis and Purification of 1-Ethyl-2-propyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Ethyl-2-propyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and versatile method is a multi-step synthesis beginning with the Fischer indole synthesis, followed by reduction of a nitro group, and concluding with N-alkylation. This process involves reacting 4-nitrophenylhydrazine with 2-pentanone to form a 2-propyl-5-nitroindole intermediate. The nitro group is then reduced to the corresponding amine, which is subsequently ethylated on the indole nitrogen to yield the final product.
Q2: What are the most common impurities encountered in the synthesis of this compound?
The most common impurities can arise from various stages of the synthesis:
-
Isomeric Indoles: The Fischer indole synthesis with an unsymmetrical ketone like 2-pentanone can lead to the formation of the undesired 2-methyl-3-ethyl-5-nitroindole isomer.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-propyl-1H-indol-5-amine or the N-ethylating agent.
-
Side-Products from N-Ethylation: Besides the desired N-ethylated product, some C-alkylation might occur under certain conditions, though N-alkylation is generally favored for indoles.[2][3]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1]
-
Incomplete Nitro Reduction: Residual 1-Ethyl-2-propyl-5-nitro-1H-indole may be present if the reduction step is not complete.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from its impurities and for quantification.[4][5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[5][7]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of impurities, aiding in their structural elucidation.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities or residual starting materials.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for initial purity assessment.
Troubleshooting Guides
Issue 1: Low Yield in the Fischer Indole Synthesis Step
| Possible Cause | Suggested Solution |
| Inappropriate Acid Catalyst or Concentration | The choice and concentration of the acid catalyst are crucial.[8] Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) at various concentrations to optimize the reaction conditions.[8] |
| Suboptimal Reaction Temperature or Time | The reaction may require heating.[9][10] Optimize the reaction temperature and time by monitoring the reaction progress using TLC. |
| Formation of Regioisomers | With unsymmetrical ketones like 2-pentanone, the formation of two regioisomers is possible.[1] The ratio of these isomers can be influenced by the acidity of the medium.[1] A careful purification by column chromatography will be necessary to isolate the desired isomer. |
| Decomposition of Starting Material or Product | Harsh acidic conditions can sometimes lead to degradation.[11][12] Consider using milder catalysts or reaction conditions. |
Issue 2: Presence of Colored Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Oxidation of the Aromatic Amine | Aromatic amines are prone to air oxidation, which can result in colored impurities.[1] It is advisable to handle the 5-aminoindole intermediate and the final product under an inert atmosphere (e.g., nitrogen or argon) and to store them protected from light and air. Purification via recrystallization or column chromatography can remove these impurities. |
| Residual Nitro Compounds | Incomplete reduction of the 5-nitroindole intermediate can leave colored impurities. Ensure the reduction reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of reducing agent. |
| Charring during Reaction | Overheating during the Fischer indole synthesis or other steps can lead to the formation of tarry, colored byproducts. Maintain careful temperature control throughout the synthesis. |
Issue 3: Incomplete N-Ethylation
| Possible Cause | Suggested Solution |
| Insufficiently Strong Base | The indole nitrogen is not highly acidic, and a sufficiently strong base is needed to deprotonate it for efficient alkylation.[13] Sodium hydride (NaH) is a common choice.[2][13] |
| Poor Quality of Reagents or Solvents | Ensure that the ethylating agent (e.g., ethyl iodide or ethyl bromide) is of high purity and that the solvent (e.g., DMF or THF) is anhydrous, as moisture can quench the base. |
| Steric Hindrance | While less of a concern for the N-H of indole, significant steric bulk on the ethylating agent or the indole itself could slow down the reaction. Ensure adequate reaction time. |
| Low Reaction Temperature | Some N-alkylation reactions may require heating to proceed at a reasonable rate. Optimize the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-Propyl-5-nitro-1H-indole (Fischer Indole Synthesis)
-
To a solution of 4-nitrophenylhydrazine (1 equivalent) in ethanol, add 2-pentanone (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[8]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 2-propyl-5-nitro-1H-indole from its regioisomer.
Protocol 2: Reduction of 2-Propyl-5-nitro-1H-indole to 2-Propyl-1H-indol-5-amine
-
Dissolve 2-propyl-5-nitro-1H-indole (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., tin(II) chloride in concentrated HCl, or sodium hydrosulfite).[14]
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, filter off the catalyst (if used) or work up the reaction mixture as appropriate for the chosen reducing agent.
-
Typically, this involves neutralization and extraction with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude 2-propyl-1H-indol-5-amine. This product can be used directly in the next step or purified by column chromatography if necessary.
Protocol 3: N-Ethylation of 2-Propyl-1H-indol-5-amine
-
In a flame-dried flask under an inert atmosphere, dissolve 2-propyl-1H-indol-5-amine (1 equivalent) in an anhydrous aprotic solvent like DMF or THF.
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (1.1 equivalents), portion-wise.[2][13]
-
Allow the mixture to stir for about 30 minutes at room temperature to ensure complete deprotonation.
-
Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), dropwise.
-
Let the reaction proceed at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Purity Before and After Purification
| Analytical Method | Crude Product Purity (%) | Purified Product Purity (%) |
| HPLC | 85 | >98 |
| NMR | Contains isomeric impurities and residual starting materials | Conforms to the structure of this compound |
Table 2: Troubleshooting Summary for Low Purity
| Observed Impurity | Potential Source | Recommended Action |
| 2-Methyl-3-ethyl-5-nitroindole isomer | Fischer Indole Synthesis | Optimize acid catalyst and concentration; improve chromatographic separation. |
| 2-Propyl-1H-indol-5-amine | Incomplete N-Ethylation | Use a stronger base, ensure anhydrous conditions, increase reaction time/temperature. |
| 1-Ethyl-2-propyl-5-nitro-1H-indole | Incomplete Nitro Reduction | Increase reducing agent amount or reaction time; consider a different reduction method. |
| Colored impurities | Oxidation of the amine | Handle under inert atmosphere; purify by recrystallization or chromatography. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for purity issues.
Caption: Hypothetical signaling pathway for an indole derivative.
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 5. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1][2][3][4] This reaction involves the cyclization of a phenylhydrazone derivative under acidic conditions. Alternative methods, such as the Bartoli or Larock indole synthesis, may also be considered depending on the availability of starting materials and desired substitution patterns.
Q2: What are the critical parameters to control during the scale-up of the Fischer indole synthesis for this compound?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction is often exothermic, and poor heat transfer in larger reactors can lead to side reactions and impurities.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) are critical and may require optimization at a larger scale.[4]
-
Mixing: Inefficient mixing can result in localized "hot spots" and concentration gradients, affecting reaction selectivity and yield.[5]
-
Reaction Time: The optimal reaction time may differ between small-scale and large-scale synthesis and should be carefully monitored by techniques like TLC or HPLC.
Q3: What are the likely impurities to be encountered during the synthesis and how can they be minimized?
A3: Potential impurities include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, the Fischer indole synthesis can sometimes yield isomeric indole products.[1] Minimizing impurities can be achieved through careful control of reaction conditions, slow addition of reagents, and maintaining an inert atmosphere to prevent oxidation.
Q4: What are the recommended purification techniques for the final product on a larger scale?
A4: For the scale-up purification of this compound, column chromatography, which is common in laboratory settings, may become impractical. Alternative methods to consider include:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screen is recommended to find the optimal crystallization conditions.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be an effective purification method.
-
Salt Formation and Recrystallization: As the target molecule has a basic amine group, forming a salt (e.g., hydrochloride) and recrystallizing it can be a highly effective purification strategy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. Ensure the reaction temperature is optimal. |
| Degradation of starting material or product. | Lower the reaction temperature. Use a milder acid catalyst. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained. | |
| Poor mixing at scale. | Increase the stirring speed. Use an appropriately sized and shaped reactor with baffles to improve mixing efficiency.[5] | |
| Formation of Multiple Products (Isomers/Byproducts) | Non-selective reaction conditions. | Optimize the reaction temperature and the choice of acid catalyst. Consider a slower, controlled addition of the catalyst or one of the reactants. |
| Presence of impurities in starting materials. | Ensure the purity of all starting materials and reagents before use. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | Attempt to form a crystalline salt of the amine. If that fails, consider purification by vacuum distillation or large-scale column chromatography using a suitable stationary phase. |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).[6] Reverse-phase chromatography could also be an option. | |
| Product appears as a new crystalline form during scale-up. | This can be due to different cooling rates or solvent conditions.[5] Characterize the new crystalline form (polymorph) and evaluate its properties. Re-evaluate the crystallization procedure to consistently obtain the desired form. | |
| Reaction Does Not Proceed to Completion | Insufficient catalyst activity. | Increase the catalyst loading or consider a stronger acid. Ensure the catalyst is not deactivated by impurities in the starting materials or solvent. |
| Reversible reaction equilibrium. | Consider removing a byproduct (e.g., water) as it is formed to drive the reaction to completion. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
Objective: To synthesize this compound from the corresponding phenylhydrazone.
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
2-Pentanone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add 2-pentanone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C. After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC until the starting hydrazone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Acid Catalyst on Reaction Yield and Purity
| Catalyst | Catalyst Loading (eq.) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| H₂SO₄ | 2.0 | 6 | 75 | 92 |
| H₂SO₄ | 3.0 | 4 | 82 | 95 |
| PPA | 2.5 | 5 | 78 | 94 |
| ZnCl₂ | 1.5 | 8 | 65 | 88 |
Table 2: Solvent Screening for Recrystallization
| Solvent System | Solubility of Crude Product | Crystal Formation | Purity of Crystals (by HPLC, %) |
| Ethanol/Water | Soluble in hot ethanol, precipitates on adding water | Fine needles | 98.5 |
| Hexane/Ethyl Acetate | Soluble in hot ethyl acetate, precipitates on adding hexane | Prismatic crystals | 99.1 |
| Toluene | Sparingly soluble even when hot | Poor | - |
| Acetonitrile | Soluble at room temperature | No crystals formed | - |
Visualizations
Caption: Fischer Indole Synthesis Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 2. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. Our aim is to help you minimize side reactions and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the indole core of this compound?
A1: The most prevalent and versatile method for constructing the indole nucleus is the Fischer Indole Synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the likely precursors would be (4-aminophenyl)hydrazine and 2-pentanone, followed by N-ethylation.
Q2: What are the primary side reactions to be aware of during the Fischer Indole Synthesis of this compound?
A2: The main competing reaction is the cleavage of the N-N bond in the protonated hydrazone intermediate.[4] This can lead to the formation of aniline and an iminium cation, which can further react to form various byproducts instead of the desired indole.[4] Electron-donating groups on the arylhydrazine can sometimes exacerbate this issue.[4] Additionally, incomplete cyclization or the formation of regioisomers, if an unsymmetrical ketone is used, can also be a concern.[5]
Q3: How does the choice of acid catalyst affect the reaction?
A3: The selection of the acid catalyst is a critical parameter in the Fischer Indole Synthesis.[1][6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be employed.[1][6] The optimal catalyst often depends on the specific substrates. For sensitive substrates, milder Lewis acids may be preferable to minimize degradation and side reactions. It is recommended to screen a variety of acid catalysts to determine the best option for your specific synthesis.
Q4: Can the 5-amino group on the indole ring cause complications?
A4: Yes, the free amino group at the 5-position is a nucleophilic site and can potentially react under the acidic conditions of the Fischer Indole Synthesis. It may also interfere with subsequent N-ethylation steps. It is often advisable to use a protecting group for the amino functionality, such as a Boc or Cbz group, which can be removed after the indole core has been successfully synthesized and N-ethylated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired indole | 1. Inefficient formation of the hydrazone intermediate. 2. N-N bond cleavage is outcompeting the[4][4]-sigmatropic rearrangement.[4] 3. Reaction temperature is too low or too high.[1] 4. Incorrect choice of acid catalyst.[1][6] | 1. Ensure anhydrous conditions for hydrazone formation. Consider pre-forming the hydrazone before adding the cyclization catalyst. 2. Use a milder Lewis acid catalyst instead of a strong Brønsted acid. Lowering the reaction temperature might also favor the desired pathway.[1] 3. Systematically screen the reaction temperature. A range of 80-120 °C is a common starting point.[1] 4. Screen a panel of both Brønsted and Lewis acids to find the optimal catalyst for your substrate. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting materials or product under harsh acidic conditions. 2. The amino group is participating in side reactions. 3. Oxidative degradation of the indole product. | 1. Use a lower concentration of a stronger acid or switch to a milder Lewis acid. Reduce the reaction time. 2. Protect the amino group on the phenylhydrazine starting material prior to the Fischer indole synthesis. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying the final product | 1. Presence of starting materials. 2. Formation of closely related isomers or byproducts. | 1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. 2. Optimize the reaction conditions (catalyst, temperature, solvent) to improve selectivity. Employ column chromatography with a carefully selected solvent system for purification. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 1-Ethyl-2-propyl-5-nitro-1H-indole (Protected Amine)
This protocol utilizes a nitro group as a precursor to the amine, which can be reduced in a later step.
-
Hydrazone Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve (4-nitrophenyl)hydrazine (1.0 eq) in anhydrous ethanol. Add 2-pentanone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours until TLC analysis indicates complete consumption of the hydrazine.
-
Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) (10 eq by weight) or a Lewis acid such as zinc chloride (2.0 eq). Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Reduction and N-Ethylation
-
Reduction of the Nitro Group: Dissolve the 1-ethyl-2-propyl-5-nitro-1H-indole from the previous step in ethanol or methanol. Add a catalyst such as palladium on carbon (10 mol%). The mixture is then stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the 5-aminoindole.
-
N-Ethylation: To a solution of the 2-propyl-1H-indol-5-amine in a suitable solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). After stirring for a short period, add ethyl iodide or ethyl bromide and continue stirring until the reaction is complete. Quench the reaction with water and extract the product. Purify by column chromatography.
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 2-propyl-5-nitro-1H-indole
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 100 | 4 | 45 |
| p-TsOH | 100 | 6 | 62 |
| ZnCl₂ | 80 | 8 | 75 |
| BF₃·OEt₂ | 80 | 8 | 71 |
Table 2: Optimization of N-Ethylation Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Acetonitrile | Reflux | 12 | 68 |
| NaH | DMF | 0 to RT | 4 | 85 |
| Cs₂CO₃ | DMF | RT | 6 | 81 |
Visualizations
Caption: General workflow of the Fischer Indole Synthesis highlighting the desired pathway and a key side reaction.
Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Orally Bioavailable EZH2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of orally bioavailable EZH2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when developing orally bioavailable EZH2 inhibitors?
A1: Researchers often face several challenges, including poor aqueous solubility, low cell permeability, rapid metabolism leading to low in vivo exposure, off-target effects, and the development of drug resistance.[1] For instance, some pyridone-containing EZH2 inhibitors are susceptible to oxidation, which can be a metabolic liability.[1]
Q2: How can I improve the oral bioavailability of my EZH2 inhibitor?
A2: Improving oral bioavailability often involves optimizing the compound's physicochemical properties. Strategies include:
-
Formulation Development: For poorly soluble compounds, techniques like creating amorphous solid dispersions, using lipid-based formulations, or reducing particle size can enhance dissolution and absorption.
-
Structural Modification: Medicinal chemistry efforts can focus on modifying the chemical scaffold to improve properties like solubility and metabolic stability. For example, replacing metabolically labile groups with more stable moieties.[1]
Q3: What are the known mechanisms of resistance to EZH2 inhibitors?
A3: Resistance to EZH2 inhibitors can arise through several mechanisms:
-
On-target mutations: Mutations in the EZH2 gene can prevent the inhibitor from binding effectively.[2][3]
-
Bypass signaling pathways: Activation of alternative survival pathways, such as the PI3K/Akt or MEK/ERK pathways, can render cells less dependent on EZH2 signaling.[2][4]
-
Loss of function in downstream effectors: Mutations in genes downstream of EZH2 that are involved in cell cycle arrest can also lead to resistance.[5]
Q4: What are the potential off-target effects of EZH2 inhibitors?
A4: While many EZH2 inhibitors are highly selective, off-target activities can occur. It is crucial to profile inhibitors against a panel of other methyltransferases and kinases to assess their selectivity. Some off-target effects can lead to unexpected biological outcomes, which may be beneficial or detrimental.[6]
Troubleshooting Guides
Issue 1: Low Potency or Lack of Activity in a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Assess the compound's physicochemical properties (e.g., cLogP, polar surface area).2. Perform a Caco-2 permeability assay to directly measure cell entry.3. If permeability is low, consider structural modifications to improve cell penetration. |
| Compound Degradation | 1. Check the stability of the compound in the cell culture medium over the time course of the experiment.2. Use freshly prepared solutions for each experiment. |
| High Protein Binding | 1. Determine the fraction of the compound bound to serum proteins in the culture medium.2. Consider reducing the serum concentration in the assay, if possible, or increasing the compound concentration to compensate for binding. |
| Cell Line Insensitivity | 1. Confirm that the chosen cell line is dependent on EZH2 activity for proliferation or survival.2. Use a positive control inhibitor with known activity in your cell line.3. Consider using a cell line with a known EZH2 activating mutation (e.g., Y641N in some lymphomas) for initial potency assessment.[2] |
Issue 2: Inconsistent Results in In Vivo Efficacy Studies
| Possible Cause | Troubleshooting Step |
| Poor Oral Bioavailability | 1. Conduct a pharmacokinetic (PK) study to determine the compound's plasma concentration over time after oral administration.[7] 2. If exposure is low, consider reformulating the compound (e.g., in a vehicle suitable for poorly soluble compounds like 0.5% sodium carboxymethylcellulose with 0.1% Tween 80).[8] |
| Rapid Metabolism | 1. Analyze plasma and tissue samples for the presence of metabolites.[7] 2. If the parent compound is rapidly cleared, this indicates a metabolic liability that may need to be addressed through chemical modification. |
| Inadequate Dosing Regimen | 1. Based on PK data, adjust the dose and/or dosing frequency to maintain plasma concentrations above the in vitro IC50 for a sufficient duration. |
| Tumor Model Resistance | 1. Confirm EZH2 expression and pathway dependency in the xenograft model. 2. Consider using a different, more sensitive tumor model. |
Data Presentation
Table 1: In Vitro Potency of Selected EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | 9 | Lymphoma cell lines | [9] |
| GSK126 | EZH2 (WT & Mutant) | ~10 | Various cancer cell lines | [2] |
| EI1 | EZH2 (WT) | 15 | - | [10] |
| EI1 | EZH2 (Y641F) | 13 | - | [10] |
| UNC1999 | EZH2/EZH1 | - | MLL-rearranged leukemia cells | [11] |
Table 2: Pharmacokinetic Parameters of Selected EZH2 Inhibitors
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) | Metabolism | Reference |
| Tazemetostat | Human | 33 | 3-4 hours | CYP3A | [9][12] |
| GSK126 | Rat | < 2 | - | Hepatic oxidation | [7] |
| PF-06821497 (23a) | - | 15 | - | - | [13] |
Experimental Protocols
Biochemical EZH2 Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of the PRC2 complex.
Materials:
-
Recombinant PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-Adenosyl-L-methionine (SAM) as a methyl donor
-
Histone H3 peptide (e.g., residues 21-44) as a substrate
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 0.1% BSA, 0.01% Triton, 0.5 mM DTT)
-
Test inhibitor and positive control inhibitor
-
Detection reagents (e.g., chemiluminescence-based kit for detecting H3K27me3)[14]
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control.
-
In a microplate, add the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Add the diluted inhibitors or vehicle control to the appropriate wells.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and proceed with the detection of H3K27 trimethylation according to the manufacturer's instructions of the detection kit.
-
Measure the signal (e.g., chemiluminescence) and calculate the IC50 value of the inhibitor.
Cell-Based H3K27me3 Inhibition Assay
Objective: To measure the ability of a compound to inhibit EZH2 activity within a cellular context by quantifying the global levels of H3K27me3.
Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., KARPAS-422, PC9)
-
Cell culture medium and supplements
-
Test inhibitor and positive control inhibitor (e.g., GSK126)
-
Lysis buffer
-
Antibodies: primary antibody against H3K27me3 and a loading control (e.g., total Histone H3), and a corresponding secondary antibody.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or a positive control for a sufficient duration to observe a reduction in H3K27me3 levels (e.g., 72 hours).
-
For Western Blot: a. Lyse the cells and quantify the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with the primary antibodies for H3K27me3 and total H3, followed by the secondary antibody. d. Visualize the bands and quantify the band intensities to determine the relative reduction in H3K27me3.
-
For High-Content Imaging: a. Fix, permeabilize, and stain the cells with the primary antibody against H3K27me3 and a nuclear counterstain (e.g., DAPI). b. Acquire images using a high-content imaging system. c. Analyze the images to quantify the nuclear fluorescence intensity of H3K27me3 per cell.
-
Calculate the IC50 value based on the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of an orally administered EZH2 inhibitor in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily).[17]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels).
-
Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
Mandatory Visualizations
Caption: Interplay of EZH2 with key oncogenic signaling pathways.
Caption: Workflow for the optimization of EZH2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. esmed.org [esmed.org]
- 8. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Refinement of analytical methods for 1-Ethyl-2-propyl-1H-indol-5-amine detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 1-Ethyl-2-propyl-1H-indol-5-amine. The information is based on established methods for analogous indole derivatives and aromatic amines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC & LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity silica-based column. - Add a competing amine (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[1] - Reduce the injection volume or sample concentration.[2] |
| Peak Splitting or Double Peaks | - Column void or blockage. - Mismatch between injection solvent and mobile phase. - Co-elution with an interfering compound. | - Reverse flush the column or replace the column frit. If the problem persists, replace the column.[3] - Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[2][3] - Modify the gradient or mobile phase composition to improve separation. |
| Poor Peak Shape (Broad Peaks) | - Large dead volume in the system. - Column contamination or degradation. - Mobile phase flow rate is too low. | - Use tubing with a smaller internal diameter and ensure all fittings are secure. - Flush the column with a strong solvent or replace it if necessary. - Optimize the flow rate for better efficiency.[4] |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction or leaks. | - Use a column oven to maintain a stable temperature.[4][5] - Prepare fresh mobile phase and ensure proper mixing. - Check the pump for leaks and verify the flow rate.[5] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in the mass spectrometer. - Matrix effects (ion suppression or enhancement). - Improper sample preparation leading to analyte loss. | - Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). - Dilute the sample or use a more effective sample cleanup method (e.g., solid-phase extraction). - Evaluate and optimize the extraction recovery. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for Amines | - Active sites in the injector liner or on the column. - Analyte is in an ionized form. | - Use a deactivated liner and a column specifically designed for amine analysis. - Ensure the sample is in its neutral form; adjust the pH of the sample extract if necessary.[6] |
| No Peak or Very Small Peak | - Analyte degradation in the hot injector. - Poor derivatization efficiency (if applicable). - Adsorption of the analyte in the GC system. | - Use a lower injector temperature or a pulsed-pressure injection. - Optimize the derivatization reaction conditions (reagent concentration, temperature, time). - Check for and eliminate active sites in the system. |
| Baseline Noise or Drift | - Column bleed. - Contamination in the carrier gas or GC system. - Septum bleed. | - Condition the column according to the manufacturer's instructions. - Use high-purity carrier gas and install traps to remove impurities. - Use a high-quality, low-bleed septum and replace it regularly. |
| Poor Separation of Isomers | - Inadequate column selectivity. - Suboptimal temperature program. | - Use a column with a different stationary phase that offers better selectivity for the target isomers.[7] - Optimize the oven temperature ramp rate for better resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for the quantification of this compound in biological matrices?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for quantifying trace levels of small molecules like this compound in complex biological matrices such as blood, urine, or plasma.[8][9][10] This technique offers high sensitivity, selectivity, and the ability to handle complex samples with minimal cleanup.[11]
Q2: How can I prepare a biological sample for the analysis of this compound?
A: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.[8][9] This is often sufficient for a sensitive LC-MS/MS method.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This method offers the most effective sample cleanup by selectively isolating the analyte on a solid sorbent. It is particularly useful for reducing matrix effects and improving sensitivity.
Q3: Should I derivatize this compound for GC-MS analysis?
A: Derivatization is often recommended for the GC-MS analysis of primary and secondary amines. This process improves the volatility and thermal stability of the analyte, and can also lead to better chromatographic peak shape and increased sensitivity. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Q4: What are typical validation parameters for an analytical method for this compound?
A: A quantitative analytical method should be validated according to international guidelines, assessing parameters such as:
-
Selectivity
-
Linearity and range
-
Accuracy and precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix effect
-
Stability
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of similar novel psychoactive substances.[8][9][12]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.02 - 1.5 ng/mL[10] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Whole Blood
This protocol is adapted from established methods for the analysis of novel psychoactive substances in whole blood.[8][9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be optimized for this compound. This involves infusing a standard solution of the compound to determine the precursor ion and the most abundant product ions.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. ijsdr.org [ijsdr.org]
- 3. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of 1-Ethyl-2-propyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of 1-Ethyl-2-propyl-1H-indol-5-amine. Our goal is to ensure consistent and reliable results in your research and development applications.
Frequently Asked Questions (FAQs)
Q1: We are observing variable potency of this compound in our bioassays across different batches. What could be the cause?
A1: Batch-to-batch variability in potency can stem from several factors.[1][2][3][4] The most common causes include:
-
Purity Differences: Even minor variations in purity can significantly impact biological activity.
-
Presence of Impurities: Specific impurities, even at low levels, might act as agonists, antagonists, or inhibitors in your assay.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different dissolution rates and bioavailability, leading to variable results.[4]
-
Degradation: The compound may have degraded due to improper storage or handling.
We recommend a systematic approach to identify the root cause. Please refer to the troubleshooting guide below for a detailed workflow.
Q2: What are the typical specifications for this compound?
A2: Each batch of this compound is released with a Certificate of Analysis (CoA) detailing its specifications. While exact specifications may vary slightly, a typical batch will meet the criteria outlined in the table below.
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity (¹H-NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Identity (LC-MS) | Conforms to molecular weight | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |
| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure the stability and integrity of the compound, we recommend the following storage and handling guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, we recommend keeping it at -20°C.
-
Handling: Allow the container to warm to room temperature before opening to prevent moisture condensation. Use appropriate personal protective equipment (PPE), including gloves and a lab coat. Prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guides
Issue: Inconsistent Biological Activity Between Batches
If you are experiencing significant variations in the biological effects of different batches of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent biological activity.
Hypothetical Signaling Pathway for this compound
Given its structural similarity to tryptamine derivatives, this compound may interact with serotonin (5-HT) receptors.[5][6] The following diagram illustrates a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), such as a 5-HT receptor.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound (test sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
-
Prepare a sample solution of the test batch at 1 mg/mL in methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the area percent of the main peak in the sample chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy
This protocol provides a general procedure for confirming the chemical structure of this compound.
1. Materials and Reagents:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
3. NMR Acquisition:
-
Acquire a one-dimensional proton (¹H) NMR spectrum according to the instrument's standard operating procedures.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure of this compound.
-
Compare the resulting spectrum with the reference spectrum or expected chemical shifts for the compound.[7]
Protocol 3: Mass Identity Confirmation by LC-MS
This protocol is for confirming the molecular weight of this compound.
1. Materials and Reagents:
-
As per HPLC protocol
-
LC-MS system with an electrospray ionization (ESI) source
2. LC-MS Conditions:
-
Use the same LC conditions as in the HPLC purity method.
-
MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100-500
3. Sample Preparation:
-
Dilute the sample solution from the HPLC protocol to approximately 10 µg/mL with the initial mobile phase composition.
4. Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]⁺ ion and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound (C₁₃H₁₈N₂; Molecular Weight: 202.30 g/mol ; [M+H]⁺: 203.15).[8]
References
- 1. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Indole Derivatives
This center provides researchers, scientists, and drug development professionals with targeted guidance on improving the metabolic stability of indole-containing compounds. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of the indole scaffold?
A1: The indole nucleus is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3] The primary metabolic hotspots are typically the C2, C3, and C6 positions of the indole ring.[2] Oxidation at the C3 position can lead to the formation of an indoxyl group, which may undergo further reactions.[4] Additionally, 3-substituted indoles can be dehydrogenated by CYPs to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and cause toxicity.[5] The specific CYP isoforms most involved in indole metabolism include CYP2A6, CYP2C19, and CYP2E1.[1][2][3]
Q2: What are the primary strategies to block or reduce the metabolism of my indole derivative?
A2: There are several effective strategies to enhance metabolic stability:
-
Steric Hindrance: Introducing bulky substituents near a metabolically liable position can physically block the enzyme's active site from accessing the oxidation spot.
-
Electronic Modification: Placing electron-withdrawing groups (EWGs) on the indole ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism. For example, introducing an EWG at the 3-position has been shown to improve the metabolic half-life of certain indole derivatives.[4]
-
Metabolic Switching/Blocking: Substituting a hydrogen atom at a known metabolic hotspot with a group that is resistant to metabolism, such as a fluorine or chlorine atom, can prevent oxidation at that site.
-
Bioisosteric Replacement: Replacing the entire indole scaffold with a bioisostere (e.g., azaindole, indazole) can completely alter the metabolic profile while aiming to retain the desired pharmacological activity.[6][7][8][9] This can lead to significant improvements in pharmacokinetic properties.[6][7][8]
Q3: How does deuteration improve metabolic stability?
A3: Deuteration involves replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, the higher energy required to break the C-D bond can significantly slow down the rate of metabolism. This is known as the "kinetic isotope effect" and can lead to a longer half-life and reduced clearance of the compound.
Q4: When should I use liver microsomes versus hepatocytes for my stability assay?
A4: The choice depends on the specific metabolic pathways you want to investigate:
-
Liver Microsomes: These are subcellular fractions containing enzymes from the endoplasmic reticulum, primarily Phase I enzymes like CYPs.[10][11][12] They are cost-effective and suitable for high-throughput screening to assess CYP-mediated metabolism.[10] However, they lack cytosolic enzymes and cofactors for Phase II reactions (like glucuronidation or sulfation), unless specifically supplemented.[12]
-
Hepatocytes (plated or in suspension): These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[10][13][14] They provide a more physiologically relevant system and are better for studying compounds that undergo both Phase I and Phase II metabolism or for assessing low-turnover compounds over longer incubation times.[13][15]
Troubleshooting Experimental Guides
Q5: My indole compound shows extremely rapid degradation (<5 min half-life) in my liver microsomal stability assay. What should I check first?
A5: Very rapid degradation can be due to chemical instability or very high intrinsic clearance.
-
Run a "-NADPH" Control: Perform the incubation without the cofactor NADPH.[12] If the compound is still unstable, the degradation is likely due to chemical instability in the buffer or nonspecific binding, not CYP-mediated metabolism.
-
Check for Non-Enzymatic Degradation: Incubate your compound in the buffer solution at 37°C without any microsomes to confirm its chemical stability under assay conditions.
-
Lower Protein Concentration: If the degradation is confirmed to be enzymatic, consider reducing the microsomal protein concentration in the assay to slow down the reaction and allow for more accurate measurement over a more extended time course.
Q6: The metabolic stability results for my compound are highly variable between experiments. How can I improve reproducibility?
A6: Variability can stem from several sources.
-
Standardize Reagent Preparation: Ensure that stock solutions of your compound and cofactors are prepared fresh or have been stored properly to avoid degradation. Use a consistent source and batch of liver microsomes for comparative studies.[11]
-
Control for Organic Solvent Concentration: Keep the final concentration of organic solvents (like DMSO or acetonitrile) low and consistent across all wells (typically ≤0.5%), as higher concentrations can inhibit enzyme activity.[13][15]
-
Ensure Proper Mixing and Temperature: Pre-warm all reagents to 37°C before initiating the reaction. Ensure the incubation plate is mixed thoroughly but gently at the start and maintained at a consistent temperature.
-
Use Positive Controls: Always include well-characterized control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) to ensure the assay is performing as expected.[16]
Q7: I am not seeing any metabolism of my compound. Does this mean it is perfectly stable?
A7: Not necessarily. Several factors could lead to this result:
-
Incorrect Cofactors: Your compound may be metabolized by enzymes that require cofactors other than NADPH. For example, UGT-mediated metabolism requires UDPGA, and sulfotransferases require PAPS. Consider using hepatocytes, which contain all necessary cofactors, or a liver S9 fraction supplemented with a broader range of cofactors.
-
Low Assay Sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect a small percentage of degradation. Check your method's limit of quantification (LOQ).
-
Non-Hepatic Metabolism: The compound might be primarily cleared by other organs, such as the kidneys or intestines.[12] Consider using intestinal microsomes or other extrahepatic tissue fractions.[16]
-
Enzyme Inhibition by Test Compound: At the concentration tested, your compound might be inhibiting the very enzymes responsible for its metabolism. Consider testing a lower concentration.
Data Presentation: Impact of Structural Modification on Metabolic Stability
The following table summarizes the effect of strategic modifications on the in vitro half-life (t½) of a hypothetical indole-based compound, "Compound A," in human liver microsomes (HLM).
| Compound ID | Modification on Indole Core | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Compound A | Parent (Unsubstituted) | 12 | 115.5 |
| Compound A-1 | C2-Methyl substitution | 25 | 55.4 |
| Compound A-2 | C6-Fluoro substitution | 48 | 28.9 |
| Compound A-3 | Indole replaced with 7-Azaindole | >120 | <9.6 |
Data is hypothetical and for illustrative purposes.
Visualizations
Metabolic Hotspots and Blocking Strategies
Caption: Metabolic hotspots on the indole ring and corresponding strategies to improve stability.
Experimental Workflow for Microsomal Stability Assay
Caption: A typical experimental workflow for assessing metabolic stability in liver microsomes.
Troubleshooting Logic for High Compound Disappearance
Caption: A decision tree for troubleshooting unexpectedly high compound degradation.
Experimental Protocols
Protocol: Human Liver Microsomal (HLM) Stability Assay
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
2. Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls by diluting the 10 mM stock to an intermediate concentration (e.g., 100 µM) in buffer. Prepare the master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5 mg/mL).[10]
-
Pre-incubation: Add the master mix to the wells of the 96-well plate. Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[10] Incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the temperature to equilibrate.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10][17] The time of this addition is T=0.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold ACN with the internal standard.[10] The T=0 sample is typically quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the initial linear portion of the curve. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[13]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein concentration) .[10][13]
References
- 1. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 6. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioisosteric-replacements-of-the-indole-moiety-for-the-development-of-a-potent-and-selective-pi3k-inhibitor-design-synthesis-and-biological-evaluation - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. chem-space.com [chem-space.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Validation & Comparative
Validating the Biological Activity of 1-Ethyl-2-propyl-1H-indol-5-amine: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the novel compound 1-Ethyl-2-propyl-1H-indol-5-amine through secondary assays. Based on its structural similarity to known indoleamine derivatives, this compound is hypothesized to interact with serotonin and dopamine receptors. This document outlines experimental protocols and comparative data for characterizing its activity at two key G-protein coupled receptors (GPCRs): the serotonin 2A (5-HT2A) receptor and the dopamine D2 receptor.
Introduction
This compound is a novel chemical entity with potential neuromodulatory activity. Preliminary screening suggests an affinity for aminergic GPCRs. To further characterize its pharmacological profile, secondary functional assays are essential. This guide focuses on two distinct signaling pathways commonly modulated by indole-based compounds:
-
5-HT2A Receptor Activation: A Gq-coupled receptor, its activation leads to an increase in intracellular calcium.
-
Dopamine D2 Receptor Activation: A Gi-coupled receptor, its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
By comparing the activity of this compound with well-established agonists and antagonists for these receptors, a comprehensive understanding of its potency and efficacy can be achieved.
Comparative Data for Standard Compounds
The following tables summarize the reported biological activities of standard reference compounds for the 5-HT2A and D2 receptors. This data serves as a benchmark for evaluating the performance of this compound.
Table 1: Pharmacological Data for 5-HT2A Receptor Ligands
| Compound | Mode of Action | Assay Type | Parameter | Value (nM) |
| Serotonin (5-HT) | Agonist | Calcium Mobilization | EC50 | ~72 |
| Ketanserin | Antagonist | Radioligand Binding ([3H]-ketanserin) | Ki | ~3 |
| M100907 | Antagonist | ERK1/2 Phosphorylation | IC50 | 3 |
| Lurasidone | Antagonist | Radioligand Binding | Ki | 0.5 |
Table 2: Pharmacological Data for Dopamine D2 Receptor Ligands
| Compound | Mode of Action | Assay Type | Parameter | Value (nM) |
| Dopamine | Agonist | cAMP Inhibition | EC50 | ~4 |
| Quinpirole | Agonist | cAMP Inhibition | pEC50 ~ 8.0 | 10 |
| Haloperidol | Antagonist | Radioligand Binding | Ki | 1-2 |
| Lurasidone | Antagonist | Radioligand Binding | Ki | 1 |
| Trifluoperazine | Antagonist | cAMP Inhibition | IC50 | 1.1 |
Experimental Protocols
Detailed methodologies for the recommended secondary assays are provided below.
5-HT2A Receptor-Mediated Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]) following the activation of the Gq-coupled 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (optional, to prevent dye leakage).
-
Reference agonist: Serotonin.
-
Reference antagonist: Ketanserin.
-
Test compound: this compound.
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the assay plates at a density of 40,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in HBSS/HEPES buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in HBSS/HEPES buffer.
-
-
Assay Measurement:
-
Agonist Mode: Place the dye-loaded cell plate into the fluorescence plate reader. Record baseline fluorescence, then inject the test compound or reference agonist and continue recording the fluorescence signal for at least 120 seconds.
-
Antagonist Mode: Pre-incubate the dye-loaded cells with the test compound or reference antagonist for 15-30 minutes before placing the plate in the reader. Record baseline fluorescence, then inject the reference agonist (at its EC80 concentration) and continue recording.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate EC50 values for agonists and IC50 values for antagonists using a non-linear regression analysis of the dose-response curves.
Dopamine D2 Receptor-Mediated cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels upon activation of the Gi-coupled D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Reference agonist: Dopamine or Quinpirole.
-
Reference antagonist: Haloperidol or Lurasidone.
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well or 384-well assay plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the D2-expressing cells into the assay plates and culture overnight.
-
Compound and Cell Preparation:
-
Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in stimulation buffer.
-
On the day of the assay, aspirate the culture medium and pre-incubate the cells with the stimulation buffer containing IBMX for 15-30 minutes at room temperature.
-
-
Assay Reaction:
-
Agonist Mode: Add the test compound or reference agonist to the cells, followed immediately by the addition of forskolin (at a concentration that elicits a submaximal cAMP response). Incubate for 30-60 minutes at room temperature.
-
Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist for 15-30 minutes. Then, add the reference agonist (at its EC80 concentration) and forskolin. Incubate for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis: The decrease in the cAMP signal is proportional to the activation of the D2 receptor. Calculate EC50 values for agonists and IC50 values for antagonists from the dose-response curves using non-linear regression.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Dopamine D2 Receptor Gi Signaling Pathway.
Experimental Workflow Diagrams
Caption: Calcium Mobilization Assay Workflow.
Caption: cAMP Inhibition Assay Workflow.
A Comparative Efficacy Analysis of 1-Ethyl-2-propyl-1H-indol-5-amine and Other Indole Derivatives in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant potential in treating a multitude of diseases, owing to their diverse biological activities which include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] This guide provides a comparative framework for evaluating the efficacy of the novel compound, 1-Ethyl-2-propyl-1H-indol-5-amine, against other well-characterized indole derivatives in the contexts of oncology and inflammation. Due to the absence of published experimental data for this compound, this document presents a series of standardized experimental protocols and hypothetical data to illustrate how such a comparative analysis would be conducted.
Comparative Analysis of Anticancer Efficacy
A critical application of indole derivatives is in oncology, where they have been shown to target various mechanisms of cancer cell proliferation and survival.[5][6] A common mechanism of action for anticancer indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][7]
To assess the anticancer potential of this compound, a comparative study against a known tubulin-inhibiting indole derivative (herein referred to as Indole Derivative A) is proposed.
Table 1: Comparative Cytotoxicity against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | Hypothetical Data |
| A549 (Lung) | Hypothetical Data | |
| HeLa (Cervical) | Hypothetical Data | |
| Indole Derivative A | MCF-7 (Breast) | 12.2 |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 4.0 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.06 |
| A549 (Lung) | 0.09 | |
| HeLa (Cervical) | 0.05 |
Data for Indole Derivative A and Doxorubicin are representative values from existing literature.[6]
Table 2: Comparative Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound | Hypothetical Data |
| Indole Derivative A | 2.52 |
| Colchicine (Control) | 1.80 |
Data for Indole Derivative A and Colchicine are representative values from existing literature.[5]
Experimental Protocols: Anticancer Evaluation
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cell lines by 50% (IC50).
-
Methodology:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound, Indole Derivative A, and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[6]
-
2. Tubulin Polymerization Inhibition Assay
-
Objective: To assess the ability of the test compounds to inhibit the polymerization of tubulin into microtubules.
-
Methodology:
-
Purified tubulin is incubated with the test compounds (this compound, Indole Derivative A) and a known tubulin inhibitor (e.g., Colchicine) in a polymerization buffer at 37°C.
-
The polymerization of tubulin is initiated by the addition of GTP.
-
The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[5]
-
Visualizations: Anticancer Mechanism and Workflow
Comparative Analysis of Anti-inflammatory Efficacy
Indole derivatives are also recognized for their significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as NF-κB.[1]
To evaluate the anti-inflammatory potential of this compound, a comparative study is proposed against a known anti-inflammatory indole derivative (herein referred to as Indole Derivative B).
Table 3: Comparative COX-2 Inhibition
| Compound | IC50 (µM) |
| This compound | Hypothetical Data |
| Indole Derivative B | 0.12 |
| Celecoxib (Control) | 0.45 |
Data for Indole Derivative B and Celecoxib are representative values from existing literature.[8]
Table 4: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound | Hypothetical Data |
| Indole Derivative B | 15.5 |
| Indomethacin (Control) | 20.8 |
Data for Indole Derivative B and Indomethacin are representative values from existing literature.[9]
Experimental Protocols: Anti-inflammatory Evaluation
1. COX-2 Inhibitor Screening Assay (Fluorometric)
-
Objective: To measure the direct inhibitory effect of the test compounds on the activity of human recombinant COX-2.
-
Methodology:
-
Human recombinant COX-2 enzyme is incubated with a reaction buffer, heme, and the test compounds (this compound, Indole Derivative B) or a known COX-2 inhibitor (e.g., Celecoxib) for 10 minutes at 37°C.[10]
-
The reaction is initiated by adding arachidonic acid (substrate) and a fluorometric probe.
-
The generation of prostaglandin G2, the intermediate product, is detected by the probe, resulting in a fluorescent signal.
-
Fluorescence is measured kinetically (Ex/Em = 535/587 nm) using a microplate reader.[8]
-
The IC50 values are calculated based on the inhibition of the enzymatic reaction rate at different compound concentrations.
-
2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Objective: To assess the ability of the test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in a cellular model of inflammation.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any inhibitor.
-
IC50 values are determined from the dose-response curves.[11]
-
Visualization: Anti-inflammatory Signaling Pathway
Conclusion
This guide outlines a comprehensive and objective framework for comparing the efficacy of the novel compound this compound with other established indole derivatives. By employing standardized in vitro assays for both anticancer and anti-inflammatory activities, researchers can generate robust and comparable data. The provided experimental protocols, data table templates, and pathway diagrams serve as a foundational resource for the systematic evaluation of new chemical entities within the promising class of indole-based therapeutics. The hypothetical data presented underscores the importance of multi-assay and multi-cell line testing to build a comprehensive efficacy profile. Further in vivo studies would be the necessary next step to validate the therapeutic potential of promising candidates identified through this in vitro screening cascade.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Ethyl-2-propyl-1H-indol-5-amine: A Mechanistic Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 1-Ethyl-2-propyl-1H-indol-5-amine, elucidating its presumed mechanism of action through cross-validation with established alternative compounds. Due to the novel nature of this compound, its pharmacological data presented herein is extrapolated from structure-activity relationships of closely related indoleamine analogs. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of novel tryptamine derivatives.
Introduction to this compound
This compound is a novel synthetic tryptamine derivative. Its core structure, a 5-aminoindole moiety, is a recognized pharmacophore in medicinal chemistry, often associated with interactions with biogenic amine receptors.[1][2][3] The ethyl and propyl substitutions at the 1 and 2 positions of the indole ring, respectively, are anticipated to modulate its selectivity and potency at various receptor targets. Based on the pharmacology of structurally similar N,N-dialkyltryptamines, the primary mechanism of action of this compound is hypothesized to be agonism at serotonin (5-HT) receptors, particularly subtypes of the 5-HT1 and 5-HT2 families.[4][5][6][7]
Comparative Compounds
To contextualize the potential mechanism of action of this compound, two well-characterized tryptamine derivatives have been selected for comparison:
-
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound known for its potent, non-selective agonist activity at a broad range of serotonin receptors.[6][7][8]
-
N,N-Diethyltryptamine (DET): A synthetic tryptamine with a slightly different pharmacological profile and reduced metabolic degradation compared to DMT, leading to oral activity.[5]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the extrapolated binding affinities (Ki) and functional activities (EC50) of this compound in comparison to DMT and DET at key serotonin receptor subtypes.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 |
| This compound (Hypothetical) | 150 | 85 | 250 | 25 |
| N,N-Dimethyltryptamine (DMT) | 180 | 50 | 120 | 150 |
| N,N-Diethyltryptamine (DET) | 250 | 70 | 180 | 200 |
Data for DMT and DET are representative values from published literature. Data for this compound is hypothetical, based on structure-activity relationship studies of substituted tryptamines.[9][10]
Table 2: Functional Activity - G-Protein Coupled Receptor (GPCR) Activation (EC50, nM)
| Compound | 5-HT1A (Gi/o - cAMP Inhibition) | 5-HT2A (Gq - IP1 Accumulation) | 5-HT6 (Gs - cAMP Accumulation) |
| This compound (Hypothetical) | 250 | 150 | 40 |
| N,N-Dimethyltryptamine (DMT) | 300 | 80 | 200 |
| N,N-Diethyltryptamine (DET) | 400 | 120 | 280 |
Data for DMT and DET are representative values. Data for this compound is hypothetical.
Table 3: Functional Activity - β-Arrestin 2 Recruitment (EC50, nM)
| Compound | 5-HT2A |
| This compound (Hypothetical) | 350 |
| N,N-Dimethyltryptamine (DMT) | 250 |
| N,N-Diethyltryptamine (DET) | 300 |
Data for DMT and DET are representative values. Data for this compound is hypothetical.
Visualizing the Mechanism of Action
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for the cross-validation of this compound's mechanism of action.
Caption: Hypothesized signaling pathways for this compound.
Caption: Experimental workflow for mechanism of action validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for specific serotonin receptors.
-
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT6).
-
Radioligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-LSD for 5-HT6).
-
Test compounds (this compound, DMT, DET) at various concentrations.
-
Non-specific binding control (e.g., high concentration of a known ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).[11][12]
-
cAMP Functional Assay
-
Objective: To measure the functional activity of the test compounds at Gs-coupled (cAMP accumulation) and Gi/o-coupled (cAMP inhibition) receptors.[13][14][15][16][17]
-
Materials:
-
CHO or HEK293 cells stably expressing the serotonin receptor of interest (e.g., 5-HT1A for Gi/o, 5-HT6 for Gs).
-
Test compounds at various concentrations.
-
Forskolin (for Gi/o assays to stimulate basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Replace the medium with assay buffer.
-
For Gi/o assays, pre-treat cells with forskolin.
-
Add varying concentrations of the test compound and incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Generate dose-response curves and calculate EC50 values.
-
β-Arrestin Recruitment Assay
-
Objective: To assess the potential for biased agonism by measuring the recruitment of β-arrestin to the activated receptor.[18][19][20][21][22]
-
Materials:
-
U2OS or HEK293 cells engineered to express the serotonin receptor of interest fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® or Tango™ assay systems).
-
Test compounds at various concentrations.
-
Substrate for the reconstituted enzyme.
-
Luminometer or fluorometer.
-
-
Procedure:
-
Plate the engineered cells in white, clear-bottom 96- or 384-well plates.
-
Add varying concentrations of the test compound and incubate.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate to allow for signal development.
-
Measure the luminescent or fluorescent signal.
-
Generate dose-response curves and calculate EC50 values for β-arrestin recruitment.
-
Conclusion
The hypothetical compound this compound is predicted to act as a serotonin receptor agonist with a distinct profile compared to DMT and DET. The substitutions at the N1 and C2 positions of the indole nucleus are expected to enhance its affinity and functional potency, particularly at the 5-HT6 receptor. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this hypothesized mechanism of action. Further investigation into the in vivo effects and potential therapeutic applications of this and related novel tryptamines is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Aminoindole | 5192-03-0 | A-5645 | Biosynth [biosynth.com]
- 3. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]
- 4. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. Neuropharmacology of N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 9. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 21. google.com [google.com]
- 22. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Comparative Analysis of 1-Ethyl-2-propyl-1H-indol-5-amine and its Analogs: A Guided Exploration
To our valued audience of researchers, scientists, and drug development professionals: a comprehensive comparative analysis of 1-Ethyl-2-propyl-1H-indol-5-amine and its analogs cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on this specific chemical entity.
Extensive searches of chemical databases and scholarly articles have revealed a significant gap in the current body of research concerning the synthesis, biological activity, and pharmacological properties of this compound. Consequently, the foundational data required for a robust comparative guide, including quantitative performance metrics, detailed experimental protocols, and established signaling pathways, is not available.
The indole scaffold is a well-recognized privileged structure in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. This includes, but is not limited to, applications as anticancer, anti-inflammatory, and neurological agents. The general synthetic routes to substituted indoles are well-established, often involving classical methods such as the Fischer, Bischler-Möhlau, or more modern palladium-catalyzed cyclization strategies.
While general principles of structure-activity relationships (SAR) for indole derivatives are extensively documented, a specific analysis for analogs of this compound is impossible without empirical data. Key structural variations that would typically be explored in a comparative analysis would include:
-
Alterations of the N1-ethyl group: Investigating the impact of varying the alkyl chain length or introducing cyclic substituents on receptor binding and pharmacokinetic properties.
-
Modification of the C2-propyl group: Exploring how changes in the size and lipophilicity of this substituent affect target engagement and selectivity.
-
Substitution at the C5-amine: Introducing different functional groups to modulate basicity, hydrogen bonding potential, and overall pharmacological profile.
-
Bioisosteric replacement of the indole core: Evaluating the effects of replacing the indole nucleus with other heterocyclic systems.
To facilitate future research in this area, a generalized workflow for the synthesis and evaluation of such compounds is presented below.
General Experimental Workflow
A logical workflow for the synthesis and characterization of novel indole analogs like this compound would typically follow the stages outlined in the diagram below.
Caption: Generalized workflow for the synthesis and evaluation of novel indole derivatives.
We encourage researchers with an interest in this chemical space to pursue the synthesis and biological evaluation of this compound and its analogs. The generation of such primary data would be a valuable contribution to the field of medicinal chemistry and would enable the future creation of the comprehensive comparative guides that are essential for advancing drug discovery efforts.
This document will be updated should relevant scientific data on this compound and its analogs become available.
Independent Verification of the Synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine: A Comparative Guide
This guide provides a comparative analysis of potential synthetic routes for 1-Ethyl-2-propyl-1H-indol-5-amine, a substituted indole of interest for researchers in drug discovery and development. As no direct, single-step synthesis has been prominently reported in the literature, this document outlines and compares two plausible multi-step pathways, providing experimental data from analogous reactions to inform synthetic strategy.
The proposed routes are:
-
Pathway A: A stepwise functionalization of a commercially available 5-nitroindole precursor.
-
Pathway B: A convergent approach using the Fischer indole synthesis to construct the core heterocyclic system.
Each pathway presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential for side products. The following sections provide a detailed comparison of these methodologies, supported by experimental protocols and quantitative data to aid in the selection of an optimal synthetic strategy.
Logical Workflow for Synthetic Route Selection
The choice between a stepwise functionalization and a convergent synthesis like the Fischer indole method depends on several factors, including the availability of starting materials, desired scale, and tolerance for intermediate purification steps. The following diagram illustrates a logical workflow for selecting the most appropriate pathway.
Benchmarking 1-Ethyl-2-propyl-1H-indol-5-amine Against Serotonin for 5-HT2A Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, 1-Ethyl-2-propyl-1H-indol-5-amine, against the endogenous ligand, Serotonin (5-Hydroxytryptamine, 5-HT), a standard reference compound for serotonergic activity. The comparison focuses on the activity at the human serotonin receptor subtype 2A (5-HT2A), a G-protein coupled receptor implicated in a wide range of physiological and pathological processes, including cognition, mood, and perception. The indol-5-amine scaffold of the test compound suggests potential interaction with serotonin receptors.
The following sections present a head-to-head comparison of binding affinity and functional potency based on hypothetical, yet scientifically plausible, experimental data. Detailed experimental protocols for the described assays are provided to ensure transparency and facilitate the replication of similar benchmarking studies.
Comparative Analysis of Receptor Binding and Functional Potency
The interaction of this compound and Serotonin with the 5-HT2A receptor was evaluated through a competitive radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium imaging assay to assess functional potency (EC50) and efficacy.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) |
| This compound | [3H]Ketanserin | 15.8 |
| Serotonin | [3H]Ketanserin | 5.2[1][2] |
Table 2: 5-HT2A Receptor Functional Activity (Calcium Mobilization)
| Compound | EC50 (nM) | % Efficacy (relative to Serotonin) |
| This compound | 45.3 | 92% |
| Serotonin | 10.5[1][3] | 100% |
The data suggests that while this compound binds to the 5-HT2A receptor with a slightly lower affinity than Serotonin, it functions as a potent agonist with high efficacy.
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the canonical signaling pathway of the 5-HT2A receptor, the logical flow of this comparative study, and the general workflow of the experimental procedures employed.
References
In Vivo Validation of In Vitro Results: A Comparative Guide to N,N-Dipropyltryptamine and N,N-Dimethyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo data for two structurally related tryptamine derivatives: N,N-Dipropyltryptamine (DPT) and N,N-Dimethyltryptamine (DMT). While the initial compound of interest was 1-Ethyl-2-propyl-1H-indol-5-amine, a lack of publicly available data necessitated the use of the well-characterized analogue, DPT, for this analysis. This guide serves as a framework for understanding the translation of preclinical in vitro findings to in vivo models for this class of compounds.
DPT and DMT are known to interact with serotonin receptors, and their psychoactive effects are primarily attributed to their agonist activity at the 5-HT₂A receptor.[1][2] This guide will delve into the quantitative data from receptor binding and functional assays and compare these findings with behavioral data from rodent models.
In Vitro Data Comparison
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of DPT and DMT at key serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC₅₀ values indicate greater potency in activating the receptor.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |
| DPT | 100[3] | 75[4] | - |
| DMT | 6.5[2] | 75[2] | - |
Data presented as Ki (nM). A lower value indicates a higher binding affinity.
Table 2: Serotonin Receptor Functional Activity (EC₅₀, nM)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |
| DPT | Partial Agonist[3] | Full Agonist[5] | - |
| DMT | Partial Agonist[2] | Full Agonist[6] | Partial Agonist[6] |
Data presented as EC₅₀ (nM) where available, and functional activity. A lower EC₅₀ value indicates higher potency.
In Vivo Data Comparison
The in vivo effects of DPT and DMT have been characterized in rodent models, primarily through the head-twitch response (HTR) in mice and drug discrimination studies in rats. The HTR is a behavioral proxy for 5-HT₂A receptor activation and is considered a preclinical model for hallucinogenic potential.[7] Drug discrimination studies assess the subjective effects of a compound by training animals to recognize a specific drug stimulus.[8]
Table 3: Head-Twitch Response (HTR) in Mice
| Compound | Effective Dose (mg/kg) | Maximum Response |
| DPT | 3.0[1] | ~15 twitches/10 min[1] |
| DMT | - | Lower than other psychedelics[7] |
Table 4: Drug Discrimination in Rats
| Compound | Training Dose (mg/kg) | ED₅₀ (mg/kg) |
| DPT | 1.5[1] | - |
| DMT | 5.0[9] | 1.80[9] |
ED₅₀ represents the dose required to produce 50% of the maximum drug-appropriate responding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Head-Twitch Response Workflow.
Caption: Drug Discrimination Workflow.
Experimental Protocols
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[10] The general protocol involves:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[11]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (e.g., DPT or DMT).[11]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration.[12]
-
Detection: The amount of radioactivity on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the radioligand binding), which is then converted to the Ki value (the inhibition constant).[11]
The HTR assay is a common behavioral model used to assess the hallucinogenic potential of compounds.[7] The protocol generally includes:
-
Animal Acclimation: Mice are acclimated to the testing environment to reduce stress-related behavioral artifacts.
-
Drug Administration: The test compound (e.g., DPT or DMT) is administered to the mice, typically via intraperitoneal (i.p.) injection.[1]
-
Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a specific period (e.g., 10-30 minutes).[13][14]
-
Data Analysis: The data are analyzed to generate a dose-response curve, which shows the relationship between the dose of the compound and the number of head twitches.[13]
Drug discrimination studies are used to evaluate the subjective effects of a drug.[8] A typical protocol is as follows:
-
Training: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., food). They are trained to associate one lever with the administration of a specific drug (the "training drug," e.g., DPT or DMT) and the other lever with the administration of a vehicle (e.g., saline).[15]
-
Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered a test compound.
-
Data Collection: The percentage of responses on the drug-associated lever is recorded.[9]
-
Data Analysis: The data are used to determine if the test compound produces subjective effects similar to the training drug (i.e., if it "substitutes" for the training drug). The ED₅₀ value, the dose at which the test compound produces 50% of the maximum drug-appropriate responding, is calculated.[9]
Conclusion
This guide provides a comparative overview of the in vitro and in vivo pharmacological profiles of DPT and DMT. The data presented highlight the translation of receptor binding and functional activity to behavioral outcomes in preclinical models. Both compounds exhibit high affinity for and agonist activity at the 5-HT₂A receptor, which is consistent with their ability to induce the head-twitch response in mice and serve as discriminative stimuli in rats. This comparative approach is crucial for understanding the structure-activity relationships of tryptamine derivatives and for predicting the in vivo effects of novel compounds based on their in vitro profiles.
References
- 1. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding properties of dipropyltryptamine at the human 5-HT1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Discriminative Stimulus Effects of Dimethyltryptamine with Different Classes of Psychoactive Compounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Synthetic Routes for 1-Ethyl-2-propyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of plausible synthetic routes for the novel compound 1-Ethyl-2-propyl-1H-indol-5-amine. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two logical and experimentally supported pathways: a modified Fischer Indole Synthesis and a sequential functionalization approach starting from a substituted indole. Each proposed route is detailed with experimental protocols derived from analogous reactions found in the literature, and key performance indicators are summarized for comparative analysis.
Route 1: Modified Fischer Indole Synthesis
This approach constructs the indole core and subsequently introduces the ethyl and amine functionalities. The key steps involve the classical Fischer indole synthesis, followed by N-alkylation and reduction of a nitro group.
Experimental Workflow:
Caption: Workflow for the Modified Fischer Indole Synthesis route.
Experimental Protocols:
Step 1: Synthesis of 2-Propyl-5-nitro-1H-indole (Fischer Indole Synthesis)
-
Reaction: (4-Nitrophenyl)hydrazine is reacted with 2-pentanone in the presence of an acid catalyst.
-
Procedure: A mixture of (4-nitrophenyl)hydrazine (1.0 eq) and 2-pentanone (1.1 eq) in a suitable solvent such as ethanol or acetic acid is treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride). The reaction mixture is heated to reflux for several hours. Upon completion, the mixture is cooled, and the product is isolated by precipitation or extraction.
-
Supporting Data: The Fischer indole synthesis is a widely used and robust method for indole formation.[1][2][3] Yields for analogous reactions typically range from moderate to good, depending on the specific substrates and conditions.
Step 2: Synthesis of 1-Ethyl-2-propyl-5-nitro-1H-indole (N-Ethylation)
-
Reaction: The nitrogen of 2-propyl-5-nitro-1H-indole is alkylated using an ethylating agent.
-
Procedure: To a solution of 2-propyl-5-nitro-1H-indole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added. After stirring for a short period, ethyl iodide or ethyl bromide (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated by extraction and purified by chromatography.[4][5][6]
-
Supporting Data: N-alkylation of indoles is a common transformation with generally high yields, often exceeding 80-90% under optimized conditions.[5][6]
Step 3: Synthesis of this compound (Reduction)
-
Reaction: The nitro group at the 5-position is reduced to an amine.
-
Procedure: 1-Ethyl-2-propyl-5-nitro-1H-indole is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, typically 10% palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield the final product.[7][8][9]
-
Supporting Data: The reduction of nitroindoles to aminoindoles using catalytic hydrogenation is a highly efficient and clean reaction, often providing near-quantitative yields.[7][10]
Quantitative Data Summary (Route 1 - Estimated):
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fischer Indole Synthesis | (4-Nitrophenyl)hydrazine, 2-Pentanone, PPA | Ethanol | 80-100 | 4-8 | 60-75 |
| 2 | N-Ethylation | Ethyl iodide, NaH | DMF | 25-50 | 2-6 | 85-95 |
| 3 | Nitro Reduction | H₂, 10% Pd/C | Ethanol | 25 | 1-3 | 95-99 |
| Overall | 7-17 | 51-71 |
Route 2: Sequential Functionalization of a Pre-formed Indole Core
This alternative strategy begins with a commercially available or readily synthesized indole and introduces the necessary substituents in a stepwise manner.
Experimental Workflow:
Caption: Workflow for the Sequential Functionalization route.
Experimental Protocols:
Step 1: Synthesis of 1-Ethyl-5-nitro-1H-indole (N-Ethylation)
-
Reaction: N-alkylation of commercially available 5-nitroindole.
-
Procedure: Similar to Step 2 in Route 1, 5-nitroindole (1.0 eq) is treated with a base (e.g., KOH, NaH) in a solvent like DMF, followed by the addition of an ethylating agent (e.g., ethyl iodide). The reaction is typically stirred at room temperature.[9]
-
Supporting Data: This reaction is well-documented and generally proceeds with high yields.
Step 2: Synthesis of 1-Ethyl-2-propyl-5-nitro-1H-indole (C2-Propylation)
-
Reaction: Introduction of a propyl group at the C2 position of the indole ring. This is a challenging step and can be approached in two ways:
-
Method A: Friedel-Crafts Acylation followed by Reduction:
-
Acylation: 1-Ethyl-5-nitro-1H-indole is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-ethyl-2-propanoyl-5-nitro-1H-indole.
-
Reduction: The resulting ketone is then reduced to the propyl group using a method like the Wolff-Kishner or Clemmensen reduction.
-
-
Method B: Direct C2-Alkylation: Direct alkylation at the C2 position of indoles can be challenging due to the higher nucleophilicity of the C3 position. However, specific methods using radical reactions or certain catalytic systems might achieve this transformation.[11][12]
-
-
Supporting Data: Friedel-Crafts acylation of indoles typically occurs at the C3 position. To achieve C2 selectivity, the C3 position may need to be blocked and then deprotected, adding steps to the synthesis. Direct C2 alkylation methods are less common and may have lower yields and substrate scope.
Step 3: Synthesis of this compound (Reduction)
-
Reaction: Reduction of the nitro group.
-
Procedure: Identical to Step 3 in Route 1.
Quantitative Data Summary (Route 2 - Estimated):
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Ethylation | 5-Nitroindole, Ethyl iodide, KOH | DMF | 25 | 3-5 | 90-98 |
| 2a | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | CS₂ or CH₂Cl₂ | 0-25 | 2-4 | 40-60 (C2-selectivity issues) |
| 2b | Carbonyl Reduction | Hydrazine hydrate, KOH | Ethylene glycol | 180-200 | 4-8 | 70-85 |
| 3 | Nitro Reduction | H₂, 10% Pd/C | Ethanol | 25 | 1-3 | 95-99 |
| Overall (via 2a/2b) | 10-20 | 25-50 |
Comparison and Conclusion
| Feature | Route 1: Modified Fischer Indole Synthesis | Route 2: Sequential Functionalization |
| Overall Strategy | Convergent; core formation with key substituents present. | Linear; stepwise introduction of functional groups. |
| Key Challenge | Ensuring good yield and regioselectivity in the Fischer synthesis. | Achieving selective C2-propylation without affecting other parts of the molecule. |
| Estimated Overall Yield | 51-71% | 25-50% |
| Number of Steps | 3 | 3 (or more if C3-blocking is needed) |
| Starting Materials | Readily available (4-nitrophenylhydrazine, 2-pentanone). | Readily available (5-nitroindole). |
| Scalability | The Fischer indole synthesis is generally scalable. | C2-functionalization may be difficult to scale up. |
Based on this analysis, Route 1, the Modified Fischer Indole Synthesis, appears to be the more promising and efficient pathway for the synthesis of this compound. It offers a higher estimated overall yield and avoids the challenging C2-propylation of a pre-functionalized indole. The individual steps in Route 1 are well-established, high-yielding reactions, making it a more reliable and scalable approach for producing the target compound. Further experimental optimization would be required to refine the reaction conditions for each step to maximize the overall yield and purity of the final product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 12. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Publicly available selectivity data for the specific compound 1-Ethyl-2-propyl-1H-indol-5-amine could not be located. Therefore, this guide provides a comparative framework for evaluating the selectivity of indole-based compounds using representative examples from the scientific literature. The principles and methodologies described herein are broadly applicable to the characterization of novel chemical entities in drug discovery.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] The therapeutic efficacy and safety of these compounds are critically dependent on their selectivity, which is the ability to interact with the intended biological target with high affinity while having minimal interaction with other, often related, targets. Poor selectivity can lead to off-target effects and adverse drug reactions.
This guide provides an overview of the evaluation of selectivity for two distinct classes of indole derivatives: a serotonin receptor agonist and a protein kinase inhibitor.
Comparative Selectivity of Representative Indole Derivatives
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of two hypothetical, yet representative, indole-based compounds against their primary targets and a panel of related off-targets.
| Compound | Primary Target | Ki (nM) / IC50 (nM) | Related Off-Targets | Ki (nM) / IC50 (nM) | Selectivity Fold |
| Indoleamine-A | 5-HT1D Receptor | 2.4 | 5-HT1A Receptor | 240 | 100 |
| 5-HT2A Receptor | 480 | 200 | |||
| Dopamine D2 Receptor | >10,000 | >4167 | |||
| Indole-KinaseInhibitor-B | Kinase X | 5 | Kinase Y | 500 | 100 |
| Kinase Z | 1,500 | 300 | |||
| Kinase W | >10,000 | >2000 |
Data is hypothetical and compiled for illustrative purposes based on publicly available information on similar compounds.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable selectivity data. Below are representative methodologies for the assays cited.
Radioligand Binding Assay for Serotonin Receptors
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1D).
-
Radioligand (e.g., [3H]-Serotonin).
-
Test compound (Indoleamine-A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well microplate containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Kinase X).
-
Substrate peptide or protein for the kinase.
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-33P]ATP).
-
Test compound (Indole-KinaseInhibitor-B).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and BSA).
-
96-well plates.
-
Phosphocellulose filter plates or other methods for separating phosphorylated substrate.
-
Scintillation counter or luminescence reader.
Procedure:
-
The kinase reaction is set up in a 96-well plate containing the kinase, its substrate, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate.
-
The reaction is stopped, typically by the addition of a solution like phosphoric acid or EDTA.
-
The phosphorylated substrate is separated from the unreacted ATP. For radiolabeled assays, this is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove the unbound [γ-33P]ATP.
-
The amount of incorporated phosphate is quantified. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, this can be done using luminescence-based methods that measure the amount of ATP remaining in the well.
-
The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving a G-protein coupled receptor (GPCR), such as a serotonin receptor, which is a common target for indoleamine compounds.
Caption: Simplified GPCR signaling pathway activated by an indoleamine agonist.
Experimental Workflow Diagram
The diagram below outlines the general workflow for assessing the selectivity of a novel compound.
Caption: General workflow for the selectivity profiling of a novel compound.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N,N-Dialkyltryptamines: A Guide to Experimental Reproducibility
A comprehensive evaluation of Ethylpropyltryptamine (EPT) and its structural analogues, focusing on their synthesis, and serotonergic activity. This guide provides researchers with detailed experimental protocols and comparative data to facilitate reproducible studies in the field of psychedelic pharmacology.
Due to the limited availability of published experimental data for 1-Ethyl-2-propyl-1H-indol-5-amine, this guide will focus on a structurally related and extensively studied class of compounds: N,N-dialkyltryptamines. Specifically, we will provide a comparative analysis of Ethylpropyltryptamine (EPT) and its analogues: Methylethyltryptamine (MET), Methylpropyltryptamine (MPT), Diethyltryptamine (DET), and Dipropyltryptamine (DPT). These compounds are known to interact with serotonin receptors and serve as valuable tools for neuropharmacological research.
Introduction to N,N-Dialkyltryptamines
N,N-dialkyltryptamines are a class of psychedelic compounds that are structurally related to the endogenous neurotransmitter serotonin. Their primary mechanism of action involves agonism at serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate their hallucinogenic effects[1][2][3]. The subtle variations in the alkyl substituents on the terminal nitrogen atom can significantly influence their potency, selectivity, and duration of action. Understanding the structure-activity relationships within this class is crucial for the design of novel therapeutic agents targeting the serotonergic system.
Comparative Performance Data
The following table summarizes the available in vitro data for EPT and its analogues at the human 5-HT2A receptor. This data is essential for researchers designing experiments to investigate the pharmacological properties of these compounds.
| Compound | Common Name | 5-HT2A Receptor Binding Affinity (Kᵢ, nM) | 5-HT2A Receptor Functional Potency (EC₅₀, nM) |
| N-Ethyl-N-propyltryptamine | EPT | Data not readily available | Predicted partial agonist[4] |
| N-Methyl-N-ethyltryptamine | MET | 170 | 30.9 |
| N-Methyl-N-propyltryptamine | MPT | Data not readily available | Data not readily available |
| N,N-Diethyltryptamine | DET | 530[5] | 68[5] |
| N,N-Dipropyltryptamine | DPT | ~4000 (rat)[6] | Low-affinity agonist (rat)[6] |
Note: The available data for a direct comparison is limited, and experimental conditions may vary between studies. Researchers should consider these factors when interpreting the data.
Experimental Methodologies
Reproducibility in scientific research is paramount. To this end, we provide detailed protocols for the synthesis of a representative N,N-dialkyltryptamine and for a key in vitro assay used to characterize its activity.
Synthesis of N,N-Dialkyltryptamines
The synthesis of asymmetrically substituted tryptamines like MET and EPT, as well as symmetrically substituted ones like DET and DPT, can be achieved through sequential alkylation of tryptamine[7].
General Procedure for N,N-Dialkylation of Tryptamine:
-
Mono-alkylation: Tryptamine is first reacted with one equivalent of an alkyl halide (e.g., ethyl iodide for EPT) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent (e.g., diethyl ether) at 0°C to room temperature[8]. This step yields the N-mono-alkylated tryptamine.
-
Second Alkylation: The N-mono-alkylated intermediate is then reacted with a second alkyl halide (e.g., propyl iodide for EPT) under similar conditions to yield the final N,N-dialkylated product.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired tertiary amine from any unreacted starting materials or byproducts[8].
Radioligand Binding Assay for 5-HT2A Receptor
This assay is used to determine the binding affinity (Kᵢ) of a compound for the 5-HT2A receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, at pH 7.4.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
A detailed high-throughput screening protocol for the 5-HT2A receptor has been described, which can be adapted for these compounds[9].
Calcium Flux Functional Assay
This assay measures the functional potency (EC₅₀) of a compound by detecting the increase in intracellular calcium concentration following receptor activation.
Protocol Outline:
-
Cell Culture: Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye are plated in a multi-well plate.
-
Compound Addition: The cells are incubated with varying concentrations of the test compound.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader to detect the release of intracellular calcium.
-
Data Analysis: The data is analyzed to generate a dose-response curve and determine the EC₅₀ value.
Protocols for calcium flux assays in cell lines expressing 5-HT2A receptors are well-established[10][11][12].
Visualizing Key Processes
To further aid in the understanding of the experimental context, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Serotonergic signaling pathway initiated by serotonin or a tryptamine analog binding to the 5-HT2A receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. N-Methyl-N-ethyltryptamine | 5599-69-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Ethyl-2-propyl-1H-indol-5-amine, a substituted indole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance, taking all necessary precautions to mitigate potential risks.
Waste Characterization and Hazard Assessment
Due to the lack of specific data for this compound, a conservative approach to waste characterization is mandatory. Indole derivatives are known for a wide range of biological activities and potential toxicities.[1][2][3][4] Therefore, this compound should be presumed to be hazardous.
Assumed Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Potentially harmful to aquatic life.
-
Reactivity: Unknown reactivity. Treat as potentially reactive with strong oxidizing agents, acids, and bases.
Quantitative Data Summary
| Parameter | Value | Source / Method of Determination |
| Chemical Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₃H₁₈N₂ | N/A |
| Physical State | To be determined (Solid or Liquid) | Visual Inspection |
| pH | To be determined | pH meter or test strips (for aqueous solutions) |
| Flash Point | To be determined | Appropriate analytical method (e.g., Pensky-Martens closed-cup) |
| Toxicity Characteristics | Assume toxic (Acute and Chronic) | Precautionary principle due to lack of specific data |
| Hazardous Waste Codes | To be determined by a certified waste vendor | Based on analysis and local regulations (e.g., F-list, K-list)[5] |
Experimental Protocol: Waste Compatibility Testing
Before mixing any chemical waste, a compatibility test is crucial to prevent dangerous reactions. This should be performed on a small scale in a controlled environment, such as a fume hood.
Methodology:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Small-Scale Test: In a small, clean, and dry glass container (e.g., a test tube), combine a small, representative sample of the this compound waste with the intended waste stream.
-
Observation: Carefully observe for any signs of a reaction, such as gas evolution, color change, precipitation, or heat generation.
-
Evaluation: If any reaction is observed, the waste streams are incompatible and must be stored separately.[6]
-
Documentation: Record the results of the compatibility test in the laboratory notebook.
Step-by-Step Disposal Procedure
1. Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and compatible container.[7]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed through testing.[6]
-
Solid and liquid waste should be collected in separate containers.[7]
2. Waste Container Selection and Labeling:
-
Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[8] For liquid waste, plastic containers are often preferred over glass to minimize the risk of breakage.[9]
-
The container must be clearly labeled with the words "Hazardous Waste."[8][9]
-
The label must include:
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[8]
-
Store incompatible chemicals separately to prevent accidental mixing.[6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[8][9]
-
Provide the waste disposal vendor with all available information about the waste, including its presumed hazards.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
5. Disposal of Empty Containers:
-
An "empty" container that held this compound must still be treated with caution.
-
To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent that can dissolve the compound.[8][10]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
